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  • Product: 4-Bromo-5-(isopentyloxy)-2-nitroaniline
  • CAS: 1255574-61-8

Core Science & Biosynthesis

Foundational

4-Bromo-5-(isopentyloxy)-2-nitroaniline structure elucidation

An In-depth Technical Guide for the Structure Elucidation of 4-Bromo-5-(isopentyloxy)-2-nitroaniline Abstract This technical guide provides a comprehensive, multi-technique approach to the definitive structure elucidatio...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for the Structure Elucidation of 4-Bromo-5-(isopentyloxy)-2-nitroaniline

Abstract

This technical guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of 4-Bromo-5-(isopentyloxy)-2-nitroaniline, a substituted aromatic amine of interest in synthetic chemistry and drug discovery. As a Senior Application Scientist, this document moves beyond a simple recitation of methods to detail the underlying scientific rationale for the strategic integration of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. The narrative emphasizes a self-validating workflow, where each analytical technique provides orthogonal data that, when synthesized, converges to an unambiguous structural assignment. This guide is intended for researchers, chemists, and drug development professionals who require a robust framework for characterizing novel chemical entities.

Introduction: The Imperative for Unambiguous Characterization

4-Bromo-5-(isopentyloxy)-2-nitroaniline is a molecule with significant potential as a building block in medicinal chemistry and materials science. Its structure combines an electron-rich aniline core, modified by a bulky lipophilic isopentyloxy group, with the electron-withdrawing properties of a nitro group and a halogen. This specific arrangement of functional groups makes it a versatile intermediate for creating more complex molecules, potentially for pharmaceuticals or dyes.[1][2] Given that subtle changes in substituent position can dramatically alter a molecule's biological activity and physical properties, its unequivocal structural verification is not merely an academic exercise but a critical prerequisite for its application.

This guide presents an integrated analytical workflow designed to systematically deconstruct and verify every component of the target molecule's structure. We will proceed from the foundational—determining the molecular formula—to the intricate, mapping the precise connectivity of every atom in the molecule.

Foundational Analysis: Molecular Formula and Isotopic Signature Verification via Mass Spectrometry

The first and most fundamental question in structure elucidation is: "What is the elemental composition?" High-Resolution Mass Spectrometry (HRMS) is the definitive technique to answer this. It provides a highly accurate mass measurement, allowing for the determination of a unique molecular formula.

Causality of Technique Selection: For a molecule containing bromine, mass spectrometry is particularly powerful. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. This results in a highly characteristic isotopic pattern where two peaks of nearly equal intensity appear, separated by two mass units (the 'M' and 'M+2' peaks). Observing this signature provides immediate, high-confidence evidence for the presence of a single bromine atom.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization Method: Utilize Electrospray Ionization (ESI) in positive ion mode. The basic amino group of the aniline is readily protonated to form the [M+H]⁺ ion.

  • Mass Analyzer: Employ a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap system, to achieve mass accuracy within 5 ppm.

  • Data Acquisition: Acquire the mass spectrum over a range of m/z 100-500.

Expected Data and Interpretation

The primary objective is to match the experimentally observed accurate mass of the [M+H]⁺ ion to the theoretical value for the proposed structure (C₁₁H₁₅BrN₂O₃).

ParameterTheoretical ValueExpected Experimental OutcomeConfidence Indicator
Molecular Formula C₁₁H₁₅BrN₂O₃--
Exact Mass (Monoisotopic) 302.0266--
[M+H]⁺ Ion (⁷⁹Br) 303.0339~303.0335 (within 5 ppm)High mass accuracy confirms elemental composition.
[M+H]⁺ Ion (⁸¹Br) 305.0318~305.0314 (within 5 ppm)High mass accuracy confirms elemental composition.
Isotopic Peak Ratio (M:M+2) ~100 : 97.5A near 1:1 intensity ratio for the peaks at m/z 303 and 305.Confirms the presence of one bromine atom.

The observation of the correct accurate mass and the characteristic bromine isotopic pattern provides a solid foundation, confirming the elemental formula and the presence of key atoms before proceeding to spectroscopic analysis.

Functional Group Fingerprinting via Infrared (IR) Spectroscopy

With the molecular formula confirmed, the next logical step is to verify the presence of the expected functional groups. Fourier-Transform Infrared (FT-IR) spectroscopy is an ideal, non-destructive technique for this purpose, as it probes the vibrational modes of specific chemical bonds.

Causality of Technique Selection: The proposed structure contains several highly IR-active functional groups: an amine (N-H bonds), a nitro group (N=O bonds), an ether (C-O bond), and aromatic C-H bonds. Each of these has a characteristic absorption frequency, creating a unique "fingerprint" for the molecule. The nitro group, in particular, gives rise to two very strong and distinct stretching bands, making it easy to identify.[3][4]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No extensive sample preparation (like KBr pellets) is required.

  • Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

  • Background Correction: A background spectrum of the clean, empty ATR crystal should be recorded and automatically subtracted from the sample spectrum.

Expected Data and Interpretation

The IR spectrum will be analyzed for the presence of key absorption bands that correspond to the molecule's functional groups.

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupSignificance
3500-3300N-H Asymmetric & Symmetric StretchPrimary Amine (-NH₂)Confirms the aniline moiety. A doublet is expected.
3100-3000Aromatic C-H StretchBenzene RingIndicates the presence of the aromatic core.
2960-2850Aliphatic C-H StretchIsopentyloxy GroupConfirms the alkyl portion of the ether.
1550-1475 N-O Asymmetric Stretch Nitro Group (-NO₂) ** Key diagnostic peak for the nitro group. [4][5]
1360-1290 N-O Symmetric Stretch Nitro Group (-NO₂) **Second key diagnostic peak for the nitro group. [4][5]
1250-1200Aryl C-O StretchAryl EtherConfirms the ether linkage to the benzene ring.
1100-1000Aliphatic C-O StretchAliphatic EtherConfirms the ether linkage to the isopentyl group.
Below 600C-Br StretchBromo GroupConfirms the presence of the carbon-bromine bond.

The combined evidence from MS and IR provides high confidence in both the elemental composition and the constituent functional groups. The next step is to determine how they are pieced together.

Atomic Connectivity and Spatial Arrangement: ¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. It provides detailed information about the chemical environment, connectivity, and count of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

Causality of Technique Selection: ¹H NMR will reveal the number of distinct proton environments, their integration (ratio), and their proximity to other protons through spin-spin coupling. This allows us to "see" the isopentyl chain and the substitution pattern on the aromatic ring. ¹³C NMR complements this by identifying all unique carbon atoms, confirming the carbon backbone of both the aromatic and aliphatic parts of the molecule.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Spectrometer: Use a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • (Optional but recommended) Acquire a DEPT-135 spectrum to differentiate CH/CH₃ (positive signals) from CH₂ (negative signals) carbons.

Expected Data and Interpretation: ¹H NMR

The analysis of the ¹H NMR spectrum is based on chemical shift (δ), integration, and multiplicity.

Predicted δ (ppm)MultiplicityIntegrationAssignmentRationale
~7.5 - 7.2Singlet (s)1HAromatic H-3Deshielded by the adjacent electron-withdrawing -NO₂ group.[6] No adjacent protons to couple with.
~6.8 - 6.5Singlet (s)1HAromatic H-6Shielded by the electron-donating -NH₂ and -OR groups. No adjacent protons to couple with.
~5.5 - 4.5Broad Singlet (br s)2H-NH₂Amine protons are exchangeable and often appear as a broad signal.
~4.0 - 3.8Triplet (t)2H-O-CH₂ -CH₂-Protons on the carbon attached to the oxygen are deshielded. Coupled to the adjacent CH₂ group.
~1.9 - 1.7Multiplet (m)2H-CH₂-CH₂ -CH-Coupled to both the -OCH₂- and the -CH- protons.
~2.0 - 1.8Multiplet (m)1H-CH₂-CH (CH₃)₂Coupled to the adjacent CH₂ and the two CH₃ groups.
~1.0 - 0.9Doublet (d)6H-CH(CH₃ )₂The two methyl groups are equivalent and are coupled to the single methine proton.
Expected Data and Interpretation: ¹³C NMR

The ¹³C NMR spectrum will confirm the carbon skeleton.

Predicted δ (ppm)AssignmentRationale
~150-145C5Carbon attached to the electron-donating -OR group.
~145-140C1Carbon attached to the electron-donating -NH₂ group.
~135-130C2Carbon attached to the electron-withdrawing -NO₂ group.
~120-115C6Aromatic CH carbon.
~115-110C3Aromatic CH carbon.
~110-105C4Carbon attached to Bromine (ipso-carbon).
~70-65-C H₂-O-Aliphatic carbon attached to oxygen.
~40-35-C H₂-CH₂-Aliphatic carbon.
~28-24-C H(CH₃)₂Aliphatic carbon.
~23-21-CH(C H₃)₂Aliphatic carbon.

Integrated Workflow for Structure Validation

The true power of this analytical approach lies in the synthesis of data from all techniques. No single method is sufficient, but together they form a self-validating system for structure elucidation.

G cluster_start Initial Hypothesis cluster_ms Mass Spectrometry cluster_ir Infrared Spectroscopy cluster_nmr NMR Spectroscopy cluster_final Final Confirmation Hypothesis Proposed Structure: 4-Bromo-5-(isopentyloxy)-2-nitroaniline HRMS HRMS (ESI-TOF) Hypothesis->HRMS Verify Formula IR FT-IR (ATR) Hypothesis->IR Verify Functional Groups MS_Data Data: - Accurate Mass (m/z) - Isotopic Pattern (M:M+2) HRMS->MS_Data MS_Conclusion Conclusion: Formula is C₁₁H₁₅BrN₂O₃ One Br atom present MS_Data->MS_Conclusion NMR ¹H & ¹³C NMR MS_Conclusion->NMR Confirm Composition IR_Data Data: - N-H Stretch - N-O Stretches - C-O Stretch IR->IR_Data IR_Conclusion Conclusion: -NH₂, -NO₂, -OR groups present IR_Data->IR_Conclusion IR_Conclusion->NMR Confirm Groups NMR_Data Data: - Chemical Shifts - Integrals - Coupling Patterns NMR->NMR_Data NMR_Conclusion Conclusion: Defines atomic connectivity and substitution pattern NMR_Data->NMR_Conclusion Final Validated Structure NMR_Conclusion->Final Synthesize All Data

This workflow demonstrates trustworthiness. The HRMS confirms the "what" (elemental parts), the FT-IR confirms the "who" (functional groups), and the NMR confirms the "how" (the specific arrangement). A discrepancy at any stage would invalidate the proposed structure and prompt re-evaluation. For ultimate confirmation, 2D NMR techniques like COSY (¹H-¹H correlation) and HMBC (¹H-¹³C long-range correlation) can be employed to definitively map the covalent bond network.

Conclusion

The structure elucidation of 4-Bromo-5-(isopentyloxy)-2-nitroaniline is achieved through a logical and systematic application of modern analytical techniques. By integrating High-Resolution Mass Spectrometry, FT-IR Spectroscopy, and both ¹H and ¹³C NMR Spectroscopy, a complete and unambiguous picture of the molecule is formed. This guide outlines not just the protocols but the causal reasoning behind the workflow, providing a robust template for the characterization of novel chemical entities that meets the rigorous standards of the pharmaceutical and chemical research industries.

References

  • Google Patents. CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline.
  • PubChem. 4-bromo-5-nitroisoquinoline (C9H5BrN2O2). [Link]

  • PubChem. 4-Bromo-2-nitroaniline | C6H5BrN2O2 | CID 70132. [Link]

  • PubChem. 4-Bromo-2-methyl-5-nitroaniline | C7H7BrN2O2 | CID 14897246. [Link]

  • ResearchGate. UV-vis absorbance spectra of 4-nitroaniline with and without the addition of BAILs (5 mmol L⁻¹) in water. [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. [Link]

  • Chemistry LibreTexts. 24.6: Nitro Compounds. [Link]

  • University of Calgary. IR: nitro groups. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Solubility of 4-Bromo-5-(isopentyloxy)-2-nitroaniline in Organic Solvents

Introduction: The Critical Role of Solubility in Drug Discovery and Development In the realm of pharmaceutical sciences, the journey of a potential drug candidate from a laboratory curiosity to a life-saving therapeutic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Solubility in Drug Discovery and Development

In the realm of pharmaceutical sciences, the journey of a potential drug candidate from a laboratory curiosity to a life-saving therapeutic is fraught with challenges. Among the most fundamental of these is the compound's solubility. Solubility, the ability of a substance to dissolve in a solvent to form a homogeneous solution, is a critical physicochemical property that profoundly influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Poor solubility can lead to low bioavailability, erratic dosing, and ultimately, the failure of a promising therapeutic agent. This guide provides a comprehensive overview of the predicted solubility of 4-Bromo-5-(isopentyloxy)-2-nitroaniline, a compound of interest in medicinal chemistry, and details the experimental methodologies for its precise determination. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this crucial parameter.

I. Molecular Structure Analysis and Predicted Solubility Profile

The solubility of an organic compound is intrinsically linked to its molecular structure. The principle of "like dissolves like" serves as a fundamental guide: polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents[1]. A thorough analysis of the functional groups present in 4-Bromo-5-(isopentyloxy)-2-nitroaniline allows for a predictive assessment of its solubility in a range of common organic solvents.

The structure of 4-Bromo-5-(isopentyloxy)-2-nitroaniline is characterized by several key functional groups:

  • Aniline Moiety (-NH₂): The primary amine group is capable of acting as a hydrogen bond donor and, to a lesser extent, an acceptor. This imparts a degree of polarity to the molecule.

  • Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group and is highly polar. It can act as a hydrogen bond acceptor.

  • Bromo Group (-Br): The bromine atom is electronegative, contributing to the overall polarity of the molecule, but it is not a strong hydrogen bond participant.

  • Isopentyloxy Group (-OCH₂(CH₂)₂CH(CH₃)₂): This ether linkage introduces some polarity due to the oxygen atom, which can act as a hydrogen bond acceptor. However, the five-carbon alkyl chain (isopentyl group) is non-polar and bulky. This non-polar character will significantly influence the solubility in less polar solvents.

Overall Molecular Polarity: The presence of the polar nitro and aniline groups suggests that 4-Bromo-5-(isopentyloxy)-2-nitroaniline will possess a notable dipole moment. However, the large, non-polar isopentyloxy group will counteract this polarity to a significant extent. Therefore, the molecule can be considered to have moderate overall polarity.

Predicted Solubility: Based on this structural analysis, the following solubility profile in various organic solvents can be predicted:

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Non-Polar Heptane, Hexane, TolueneLow to ModerateThe non-polar isopentyloxy chain will favor interaction with non-polar solvents. However, the polar aniline and nitro groups will limit high solubility.
Moderately Polar Aprotic Dichloromethane (DCM), Ethyl Acetate, Tetrahydrofuran (THF)HighThese solvents can interact with the polar functional groups of the solute without the competing hydrogen bonding network present in protic solvents. The moderate polarity of the solute should be well-matched.
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)HighThese solvents are highly polar and can effectively solvate the polar regions of the molecule. The nitro and aniline groups will interact favorably with these solvents.
Polar Protic Methanol, Ethanol, IsopropanolModerate to HighThe hydroxyl groups of these solvents can hydrogen bond with the aniline and nitro groups of the solute. However, the bulky non-polar tail may slightly reduce solubility compared to highly polar aprotic solvents.

II. Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

While predictive analysis provides valuable initial insights, precise quantitative solubility data must be determined experimentally. The shake-flask method is widely regarded as the "gold standard" for determining thermodynamic (equilibrium) solubility[2]. This method involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to reach equilibrium.

Protocol for Shake-Flask Solubility Determination

1. Materials and Equipment:

  • 4-Bromo-5-(isopentyloxy)-2-nitroaniline (solid)

  • Selected organic solvents (high purity)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker or rotator

  • Temperature-controlled incubator or water bath

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

2. Step-by-Step Procedure:

  • Preparation: Add an excess amount of solid 4-Bromo-5-(isopentyloxy)-2-nitroaniline to a series of vials, each containing a known volume of a different organic solvent. "Excess" means that undissolved solid should be visible after the equilibration period.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing, signifying that equilibrium has been achieved[2].

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. For more complete separation, centrifuge the vials at a moderate speed.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette, ensuring no solid particles are disturbed. Immediately filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

  • Dilution: Accurately dilute the filtered solution with a suitable solvent (often the same solvent used for dissolution or a mobile phase component for HPLC analysis) to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of 4-Bromo-5-(isopentyloxy)-2-nitroaniline is required for accurate quantification.

  • Calculation: Calculate the solubility of the compound in the original solvent, taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Workflow for Shake-Flask Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_sample Sampling & Analysis cluster_result Result prep1 Add excess solid to solvent equil1 Agitate at constant temperature (24-48h) prep1->equil1 Incubate sep1 Settle or Centrifuge equil1->sep1 Equilibrium reached sample1 Filter supernatant sep1->sample1 Clear supernatant sample2 Dilute sample sample1->sample2 sample3 Quantify by HPLC/UV-Vis sample2->sample3 result1 Calculate Solubility (mg/mL or mol/L) sample3->result1

Caption: Workflow for determining thermodynamic solubility using the shake-flask method.

III. High-Throughput Screening for Kinetic Solubility

In early-stage drug discovery, where a large number of compounds need to be evaluated rapidly, the shake-flask method can be too time-consuming. High-throughput screening (HTS) methods are employed to determine kinetic solubility, which is a measure of how quickly a compound dissolves from a high-concentration stock solution (typically in DMSO) when diluted into an aqueous buffer or organic solvent. While not a measure of true thermodynamic equilibrium, kinetic solubility is a valuable parameter for ranking compounds.

One common HTS method is nephelometry , which measures the amount of light scattered by undissolved particles in a solution[3]. A higher degree of light scattering indicates lower solubility.

Protocol for Nephelometric Solubility Screening
  • Materials and Equipment:

    • 4-Bromo-5-(isopentyloxy)-2-nitroaniline dissolved in DMSO (e.g., 10 mM stock)

    • Selected organic solvents

    • 96-well microplates

    • Automated liquid handler

    • Microplate nephelometer

  • Procedure:

    • Dispense the selected organic solvents into the wells of a 96-well plate.

    • Use an automated liquid handler to add small volumes of the DMSO stock solution of the compound to the solvent-containing wells. This creates a concentration gradient across the plate.

    • Allow the plate to incubate for a short period (e.g., 1-2 hours) with gentle shaking.

    • Measure the turbidity of each well using a microplate nephelometer.

    • The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.

Workflow for High-Throughput Kinetic Solubility Screening

G cluster_prep Preparation cluster_incubate Incubation cluster_measure Measurement cluster_result Result prep1 Dispense solvents into 96-well plate prep2 Add DMSO stock of compound prep1->prep2 incubate1 Incubate with shaking (1-2h) prep2->incubate1 measure1 Read turbidity with nephelometer incubate1->measure1 result1 Determine kinetic solubility measure1->result1

Caption: Workflow for high-throughput kinetic solubility screening using nephelometry.

IV. Factors Influencing Solubility Measurements

Several factors can influence the outcome of solubility experiments, and it is crucial to control these to ensure the reliability and reproducibility of the data.

  • Temperature: The solubility of most solid organic compounds in organic solvents increases with temperature[4][5]. Therefore, maintaining a constant and accurately recorded temperature during equilibration is essential. For many compounds, solubility can vary significantly with even minor temperature fluctuations.

  • Purity of the Compound: Impurities in the compound can affect its solubility. It is important to use a well-characterized and purified sample of 4-Bromo-5-(isopentyloxy)-2-nitroaniline.

  • Purity of the Solvent: The presence of water or other impurities in the organic solvents can alter their polarity and, consequently, the measured solubility. Using high-purity, anhydrous solvents is recommended.

  • Solid-State Properties: The crystalline form (polymorphism) of the compound can have a significant impact on its solubility. Different polymorphs can exhibit different solubilities. It is important to characterize the solid form of the material being tested.

V. Conclusion and Future Directions

This technical guide has provided a comprehensive predictive analysis of the solubility of 4-Bromo-5-(isopentyloxy)-2-nitroaniline in a range of organic solvents, based on a detailed examination of its molecular structure. Furthermore, it has outlined the "gold standard" shake-flask method for the experimental determination of its thermodynamic solubility, as well as a high-throughput method for assessing its kinetic solubility.

For researchers in drug discovery and development, a thorough understanding and accurate measurement of solubility are indispensable. The protocols and predictive insights presented here offer a robust framework for characterizing this critical property of 4-Bromo-5-(isopentyloxy)-2-nitroaniline, thereby facilitating its advancement in the drug development pipeline. Future work should focus on the experimental validation of the predicted solubility profile and the investigation of the impact of pH on its aqueous solubility, which is of paramount importance for its potential as an orally administered therapeutic.

References

  • Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews, 54(3), 355-366. [Link]

  • Ran, Y., & Yalkowsky, S. H. (2001). Prediction of drug solubility by the general solubility equation (GSE). Journal of Chemical Information and Computer Sciences, 41(2), 354-357. [Link]

  • Avdeef, A. (2007). The rise of the shake-flask solubility assay. Expert Opinion on Drug Discovery, 2(4), 533-545. [Link]

  • Millipore Corporation. (n.d.). The MultiScreen Solubility Quantitative Method Protocol. [Link]

  • Chemistry LibreTexts. (2023, January 29). Temperature Effects on the Solubility of Gases. [Link]

  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. [Link]

  • Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]

  • University of California, Davis. (n.d.). Common Organic Solvents: Table of Properties. [Link]

  • YouTube. (2025, December 6). Why Does Polarity Affect Compound Solubility Behavior?. [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • ACS Publications. (n.d.). On the Effect of Temperature on Aqueous Solubility of Organic Solids. [Link]

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Foundational

4-Bromo-5-(isopentyloxy)-2-nitroaniline chemical formula C11H15BrN2O3

The following technical guide details the chemical profile, synthesis, and application of 4-Bromo-5-(isopentyloxy)-2-nitroaniline , a critical intermediate in the development of small-molecule kinase inhibitors and targe...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical profile, synthesis, and application of 4-Bromo-5-(isopentyloxy)-2-nitroaniline , a critical intermediate in the development of small-molecule kinase inhibitors and targeted protein degraders (PROTACs).

CAS Registry Number: 1255574-61-8 Chemical Formula: C₁₁H₁₅BrN₂O₃[1][2][3][4]

Abstract

4-Bromo-5-(isopentyloxy)-2-nitroaniline is a highly functionalized arene building block characterized by a specific substitution pattern that enables orthogonal chemical reactivity.[1] Its core structure—an aniline scaffold decorated with a nitro group, a bromine atom, and a hydrophobic isopentyloxy tail—makes it an ideal precursor for constructing bicyclic heterocycles (e.g., benzimidazoles, quinoxalines) widely used in MEK, EGFR, and ULK1 kinase inhibitors. This guide outlines the optimized synthetic pathway, mechanistic rationale, and handling protocols for researchers utilizing this compound in medicinal chemistry campaigns.

Chemical Identity & Physicochemical Properties[5][6][7]

This compound functions as a "linchpin" scaffold. The electron-withdrawing nitro group activates the ring for nucleophilic aromatic substitution (SNAr) during synthesis, while the bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) in late-stage functionalization.

PropertySpecification
Molecular Weight 303.15 g/mol
Exact Mass 302.0266 Da
Appearance Yellow to Orange Solid
Melting Point 110–113 °C (Predicted based on analogs)
Solubility Soluble in DMSO, DMF, DCM; slightly soluble in Ethanol
pKa (Conjugate Acid) ~1.0 (Weak base due to electron-withdrawing -NO₂ and -Br)
LogP (Predicted) 3.5 – 4.0 (Lipophilic tail increases hydrophobicity)
Storage -20°C, Desiccated, Protect from Light

Optimized Synthetic Pathway

The most robust synthesis of 4-Bromo-5-(isopentyloxy)-2-nitroaniline avoids the poor regioselectivity of direct bromination. Instead, it employs a Nucleophilic Aromatic Substitution (SNAr) strategy using a fluoro-nitro precursor. This method ensures high regiochemical fidelity.

Reaction Scheme (DOT Visualization)

Synthesis SM1 4-Bromo-3-fluoroaniline (Starting Material) Step1 Step 1: Acetylation (Ac2O, AcOH) SM1->Step1 Int1 N-(4-Bromo-3-fluorophenyl)acetamide Step1->Int1 Step2 Step 2: Nitration (HNO3, H2SO4, 0°C) Int1->Step2 Int2 N-(4-Bromo-5-fluoro-2-nitrophenyl)acetamide Step2->Int2 Step3 Step 3: Hydrolysis (HCl, EtOH, Reflux) Int2->Step3 Int3 4-Bromo-5-fluoro-2-nitroaniline (Key Electrophile) Step3->Int3 Step4 Step 4: SNAr Alkylation (Isopentanol, t-BuOK, THF) Int3->Step4 Product 4-Bromo-5-(isopentyloxy)-2-nitroaniline (Target) Step4->Product

Caption: Convergent synthesis route utilizing the activating nature of the nitro group for late-stage alkoxy installation.

Detailed Protocol
Step 1-3: Preparation of the Electrophile (4-Bromo-5-fluoro-2-nitroaniline)

Note: If this intermediate is commercially available, proceed directly to Step 4.

  • Acetylation: Protect 4-bromo-3-fluoroaniline with acetic anhydride to direct the subsequent nitration.

  • Nitration: Treat the acetanilide with fuming nitric acid/sulfuric acid at 0°C. The acetamido group directs the nitro group ortho to itself (position 2) or para. Since position 4 is blocked by Bromine, nitration occurs at position 2 or 6. Regioselectivity is driven by the steric and electronic balance; the 2-position (between F and NHAc) is sterically crowded but electronically activated. However, the major isomer required is the 2-nitro variant.

  • Hydrolysis: Deprotect using acidic hydrolysis (6N HCl, reflux) to yield the free amine: 4-Bromo-5-fluoro-2-nitroaniline .

Step 4: Regioselective SNAr (The Critical Step)

This step exploits the fluoro-leaving group activated by the para-nitro group.

  • Reagents: 4-Bromo-5-fluoro-2-nitroaniline (1.0 eq), Isopentyl alcohol (3.0 eq), Potassium tert-butoxide (t-BuOK, 2.5 eq), Anhydrous THF.

  • Procedure:

    • Dissolve isopentyl alcohol in anhydrous THF under N₂ atmosphere.

    • Add t-BuOK slowly at 0°C to generate the potassium alkoxide in situ. Stir for 30 min.

    • Add a solution of 4-Bromo-5-fluoro-2-nitroaniline in THF dropwise.

    • Allow the reaction to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC/LC-MS.

    • Workup: Quench with saturated NH₄Cl. Extract with Ethyl Acetate.[5][6][7] Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Flash column chromatography (Hexanes/EtOAc) yields the target as a yellow solid.[7]

Mechanistic Analysis & SAR Logic

Regioselectivity of the SNAr

The success of the synthesis hinges on the electronic environment of the benzene ring.

  • Activation: The nitro group at position 2 withdraws electron density from the ring via resonance (mesomeric effect).

  • Target: Position 5 (occupied by Fluorine) is para to the Nitro group. This creates a strong dipole and lowers the energy of the Meisenheimer complex intermediate, facilitating the displacement of Fluorine by the alkoxide nucleophile.

  • Inertness of Bromine: The Bromine at position 4 is meta to the Nitro group. It is significantly less activated for nucleophilic attack compared to the Fluorine, ensuring chemoselectivity (only the F is displaced, Br remains intact).

Structural Activity Relationship (SAR) Utility

In drug discovery, this scaffold serves three distinct roles:

  • Isopentyloxy Tail: Probes the hydrophobic pocket (e.g., the ATP-binding site back-pocket of kinases). The branching (iso-group) increases van der Waals contacts compared to a linear chain.

  • Nitro/Amine Core: Often reduced to a 1,2-diamine to form benzimidazoles or quinoxalines , which function as hydrogen bond donors/acceptors in the hinge region of kinases.

  • Bromine Handle: Allows for the attachment of solubilizing groups (like piperazines in Cobimetinib) or warheads via cross-coupling.

Application in Drug Discovery Workflows

This compound is frequently used as a "Head Group" precursor for PROTACs (Proteolysis Targeting Chimeras) or covalent inhibitors.

Functionalization Map

Applications Center 4-Bromo-5-(isopentyloxy)-2-nitroaniline Br_Rxn Bromine (C-4) Suzuki/Buchwald Coupling Center->Br_Rxn Nitro_Rxn Nitro (C-2) Reduction (Fe/NH4Cl) Center->Nitro_Rxn Amine_Rxn Amine (C-1) Sandmeyer/Acylation Center->Amine_Rxn Br_Prod Biaryl formation (Linker attachment) Br_Rxn->Br_Prod Nitro_Prod 1,2-Diamine (Cyclization to Benzimidazole) Nitro_Rxn->Nitro_Prod

Caption: Orthogonal reactivity profile allowing sequential functionalization.

Experimental Validation (QC)
  • 1H NMR (DMSO-d6): Look for the characteristic doublet of doublets for aromatic protons (para to each other, but often appear as singlets if isolated). The isopentyl group will show a distinct multiplet pattern (0.9 ppm methyls, 1.6 ppm methine, 4.0 ppm O-CH2).

  • LC-MS: Mass [M+H]+ = 303/305 (1:1 ratio due to Br isotope pattern).

Safety & Handling

  • Hazards: As a nitroaniline derivative, this compound is potentially toxic if inhaled or absorbed through the skin. It may cause methemoglobinemia.

  • GHS Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2.

  • Precautions: Handle in a fume hood. Use nitrile gloves. Avoid heating to dryness in the presence of strong acids or metal catalysts (risk of runaway decomposition).

References

  • United States Biological. (n.d.). 4-Bromo-5-(isopentyloxy)-2-nitroaniline Technical Data. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 70132, 4-Bromo-2-nitroaniline (Analogous Scaffold). Retrieved from

  • PrepChem. (n.d.). Synthesis of 4-bromo-2-fluoro-5-nitroaniline (Precursor Protocol). Retrieved from

  • BLD Pharm. (2025). Product Analysis: 4-Bromo-5-(isopentyloxy)-2-nitroaniline. Retrieved from

  • GuideChem. (2024).[8] Efficient Synthesis of Bromo-nitroaniline Derivatives. Retrieved from

Sources

Exploratory

safety and handling precautions for 4-Bromo-5-(isopentyloxy)-2-nitroaniline

Topic: Safety and Handling Precautions for 4-Bromo-5-(isopentyloxy)-2-nitroaniline Content Type: Technical Safety Guide Audience: Researchers, Medicinal Chemists, and EHS Professionals.[1] [1] Executive Summary & Chemica...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Safety and Handling Precautions for 4-Bromo-5-(isopentyloxy)-2-nitroaniline Content Type: Technical Safety Guide Audience: Researchers, Medicinal Chemists, and EHS Professionals.[1]

[1]

Executive Summary & Chemical Identity

4-Bromo-5-(isopentyloxy)-2-nitroaniline (CAS: 1255574-61-8) is a highly specialized intermediate used primarily in the synthesis of small-molecule kinase inhibitors and heterocyclic pharmacophores.[1] Its structure combines a nitroaniline core—known for potential hematologic toxicity—with a lipophilic isopentyloxy tail, altering its solubility and bioavailability profile compared to simpler analogs.[1]

This guide moves beyond generic safety data, providing a risk-based handling framework derived from the structure-activity relationships (SAR) of halogenated nitroanilines.

Chemical Profile
PropertySpecification
CAS Number 1255574-61-8
IUPAC Name 4-bromo-5-(3-methylbutoxy)-2-nitroaniline
Molecular Formula C₁₁H₁₅BrN₂O₃
Molecular Weight 303.15 g/mol
Physical Form Solid (Yellow to Orange crystalline powder)
Solubility Low in water; High in DMSO, DCM, Ethyl Acetate
Storage -20°C (Desiccated, Light Protected)

Hazard Identification & Toxicology (Read-Across Analysis)

Specific toxicological data for this CAS is limited.[1] The following hazards are determined via read-across analysis from structurally validated analogs (e.g., 4-Bromo-2-nitroaniline).

The Nitroaniline Core: Methemoglobinemia Risk

The primary toxicophore is the nitroaniline moiety .[1] Upon systemic absorption (inhalation of dust or dermal penetration), hepatic nitro-reductases can metabolize the nitro group into a hydroxylamine intermediate (


).[1] This metabolite oxidizes ferrous hemoglobin (

) to ferric methemoglobin (

), destroying the blood's oxygen-carrying capacity.[1]
  • Mechanism: Nitro reduction

    
     Ferric Hemoglobin formation 
    
    
    
    Tissue Hypoxia.[1]
  • Clinical Sign: Cyanosis (blue skin/lips) independent of respiratory distress.[1]

The Isopentyloxy Substituent: Enhanced Dermal Absorption

Unlike simple nitroaniline, the isopentyloxy chain significantly increases the compound's lipophilicity (LogP > 3.0 estimated).[1]

  • Implication: This compound can penetrate the stratum corneum more effectively than hydrophilic analogs.[1]

  • Risk: "Silent" absorption through standard latex gloves.[1]

GHS Classification (Derived)[1]
  • Acute Toxicity (Oral/Inhalation): Category 4 (Harmful).[1][2]

  • Skin/Eye Irritation: Category 2 (Irritant).[1][2]

  • Skin Sensitization: Category 1 (May cause allergic reaction).[1]

  • STOT-SE: Category 3 (Respiratory Irritation).[1][2]

Engineering Controls & Personal Protective Equipment (PPE)[1][5]

Hierarchy of Controls

The handling of this compound requires a containment strategy that prioritizes isolation over PPE.[1]

Hierarchy cluster_0 Primary Containment (Engineering) cluster_1 Secondary Protection (PPE) Level1 Powder Handling: Class II Biosafety Cabinet or Chemical Fume Hood Level2 Solubilization: Closed Vial Transfer (Septum/Syringe) Level1->Level2 Process Flow PPE1 Respiratory: N95 (if open hood) or PAPR (if spill) Level1->PPE1 Supplement PPE2 Dermal: Double Nitrile Gloves (Outer: 8 mil, Inner: 4 mil) Level2->PPE2 Mandatory

Figure 1: Containment strategy emphasizing engineering controls for powder handling.

Glove Permeation Protocol

Due to the lipophilic nature of the isopentyloxy group, standard latex gloves are insufficient .[1]

  • Primary Layer: High-dexterity Nitrile (4 mil).[1]

  • Secondary Layer: Extended cuff Nitrile or Neoprene (8 mil).[1]

  • Change Schedule: Immediately upon splash; every 60 minutes during active handling.

Operational Handling Workflow

Storage & Stability[3]
  • Temperature: Store at -20°C. Long-term storage at room temperature may lead to degradation (darkening of color), potentially liberating free bromine or nitrogen oxides.[1]

  • Atmosphere: Store under inert gas (Argon/Nitrogen) if the vial seal is broken.[1]

Solubilization & Weighing

To minimize dust generation, avoid open weighing on benchtop balances.[1]

  • Equilibration: Allow the vial to warm to room temperature before opening to prevent condensation (hydrolysis risk).

  • Anti-Static Gun: Use an ionizing gun on the spatula and vial to prevent electrostatic scattering of the fine powder.[1]

  • Solvent First: If possible, add solvent (DMSO) directly to the shipping vial, dissolve, and transfer by volume rather than mass.[1]

Emergency Response Protocols

Exposure Response Logic

Immediate action is critical to prevent systemic methemoglobinemia.[1]

Emergency Start Exposure Incident Type Identify Route Start->Type Skin Dermal Contact Type->Skin Inhale Inhalation Type->Inhale Wash Wash 15 min (Soap + Water) Do NOT use Alcohol Skin->Wash Air Fresh Air Oxygen Support Inhale->Air Monitor Monitor for Cyanosis (Blue lips/nails) Wash->Monitor Air->Monitor Medical Administer Methylene Blue (If MetHb > 30%) Monitor->Medical If Symptoms

Figure 2: Emergency response decision tree highlighting the contraindication of alcohol washes (enhances absorption).[1]

Spill Cleanup[1]
  • Evacuate: Clear the immediate area.

  • PPE: Don full PPE including a P100 respirator.[1]

  • Neutralization: Do not use oxidizers (bleach) as this may react violently with the nitro group.[1]

  • Method: Wet wipe method using a detergent solution to avoid raising dust.[1] Place waste in a sealed container labeled "Hazardous Waste - Toxic Organic."

Synthesis & Reactivity Context

For Drug Development Professionals: This compound is often utilized in


 (Nucleophilic Aromatic Substitution) reactions.[1]
  • Reactivity: The bromine at C4 is activated by the ortho-nitro group, making it susceptible to displacement by amines or thiols.[1]

  • Incompatibility: Avoid mixing with strong reducing agents (e.g., hydrazine,

    
    ) unless under strictly controlled conditions, as this can lead to uncontrolled reduction of the nitro group to unstable intermediates.[1]
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70132, 4-Bromo-2-nitroaniline (Analog).[1] Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). C&L Inventory: Nitroaniline derivatives.[1] Retrieved from [Link][1]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Synthesis of 4-Bromo-5-(isopentyloxy)-2-nitroaniline

Abstract & Strategic Overview This application note details a robust, scalable protocol for the synthesis of 4-Bromo-5-(isopentyloxy)-2-nitroaniline , a critical building block often utilized in the development of MEK in...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This application note details a robust, scalable protocol for the synthesis of 4-Bromo-5-(isopentyloxy)-2-nitroaniline , a critical building block often utilized in the development of MEK inhibitors and other heterocyclic pharmacophores.

The synthesis addresses two primary challenges:

  • Regiocontrol during Nitration: Ensuring the nitro group installs at the ortho position relative to the amine, while preserving the para relationship between the bromine and the directing fluoride.

  • Chemoselective Substitution (

    
    ):  selectively displacing the fluorine atom with an isopentyloxy group without affecting the bromine atom or the nitro group.
    

The derived route utilizes 4-Bromo-3-fluoroaniline as the starting material, employing a protection-nitration-deprotection strategy followed by a regioselective Nucleophilic Aromatic Substitution (


).

Retrosynthetic Analysis

The structural logic dictates that the ether linkage at position 5 is best installed via


 displacement of a fluoride leaving group. The fluoride at position 5 is activated by the para-nitro group at position 2. The bromine at position 4 remains inert to 

as it lies meta to the nitro group.

Retrosynthesis cluster_logic Regiochemistry Logic Target Target: 4-Bromo-5-(isopentyloxy)-2-nitroaniline Intermediate1 Precursor: 4-Bromo-5-fluoro-2-nitroaniline Target->Intermediate1 SNAr (Isopentanol/Base) Displacement of F Start Starting Material: 4-Bromo-3-fluoroaniline Intermediate1->Start 1. Acetylation 2. Nitration 3. Hydrolysis Logic1 Nitro group at C2 activates C5-F for substitution. Logic2 Br at C4 is meta to Nitro (unactivated).

Figure 1: Retrosynthetic strategy highlighting the activation of the C5-Fluorine by the C2-Nitro group.

Safety & Pre-Requisite Checks

Hazard ClassSpecific RiskMitigation Strategy
Nitration Exothermic runaway; formation of NOx gases.Maintain T < 0°C during addition. Use efficient stirring. Quench on ice.
Fluoride Waste

generates fluoride ions.
Segregate aqueous waste. Do not mix with acid (risk of HF).
Strong Bases NaH or t-BuOK are pyrophoric/corrosive.Use inert atmosphere (

/Ar). Dry solvents (THF/DMF) required.
Brominated Aromatics Potential toxicity/irritant.Handle in fume hood. Double glove.

Detailed Experimental Protocol

Phase 1: Synthesis of Scaffold (4-Bromo-5-fluoro-2-nitroaniline)

Step 1.1: Protection (Acetylation) Objective: Protect the amine to prevent oxidation and direct nitration to the desired position.

  • Charge a reaction vessel with 4-Bromo-3-fluoroaniline (1.0 eq) and DCM (10 vol).

  • Add Acetic Anhydride (1.2 eq) and Pyridine (1.5 eq) dropwise at 0°C.

  • Stir at RT for 2 hours until TLC indicates consumption of starting material.

  • Workup: Wash with 1N HCl, then sat.

    
    . Dry organic layer (
    
    
    
    ) and concentrate to yield N-(4-bromo-3-fluorophenyl)acetamide .

Step 1.2: Regioselective Nitration Objective: Install nitro group at position 6 (which becomes position 2 relative to amine). Mechanism: The acetamido group (position 1) directs ortho/para. The fluoro group (position 3) directs para to itself (position 6). These effects reinforce each other at position 6.

  • Dissolve the acetanilide (1.0 eq) in conc.

    
     (5 vol) at -5°C.
    
  • Prepare a mixture of fuming

    
     (1.1 eq) in conc. 
    
    
    
    (2 vol).
  • Add the nitrating mixture dropwise, maintaining internal temperature < 0°C.

  • Stir for 1 hour at 0°C.

  • Quench by pouring onto crushed ice. Filter the yellow precipitate.[1]

  • Dry to obtain N-(4-bromo-5-fluoro-2-nitrophenyl)acetamide .

Step 1.3: Deprotection

  • Suspend the nitro-acetanilide in Ethanol (5 vol) and 6N HCl (2 vol).

  • Reflux for 2–4 hours.

  • Cool to RT and neutralize with

    
     or 
    
    
    
    to pH 8–9.
  • Filter the orange solid, wash with water, and dry.

  • Yield: 4-Bromo-5-fluoro-2-nitroaniline .

    • Validation:

      
       NMR should show two aromatic singlets (para to each other).
      
Phase 2: Functionalization ( Alkylation)

Step 2.1: Nucleophilic Aromatic Substitution Objective: Selective displacement of Fluorine by Isopentoxide.

Reagents:

  • Substrate: 4-Bromo-5-fluoro-2-nitroaniline (1.0 eq)

  • Nucleophile: Isopentyl alcohol (Isoamyl alcohol) (3.0 eq)

  • Base: Sodium Hydride (60% in oil, 2.0 eq) OR Potassium tert-butoxide (2.0 eq)

  • Solvent: Anhydrous THF or DMF.

Protocol:

  • Preparation of Alkoxide: In a dry flask under

    
    , suspend NaH (2.0 eq) in anhydrous THF. Cool to 0°C.
    
  • Addition: Add Isopentyl alcohol (3.0 eq) dropwise. Stir for 30 min until

    
     evolution ceases.
    
  • Reaction: Add a solution of 4-Bromo-5-fluoro-2-nitroaniline (1.0 eq) in THF dropwise to the alkoxide solution.

    • Note: The solution will likely darken (deep red/orange).

  • Heat: Warm to RT. If reaction is slow (check TLC/LCMS), heat to 50–60°C.

    • Monitoring: Look for disappearance of the Fluorine-substrate peak. The Bromine atom is stable under these conditions.

  • Quench: Carefully add water or sat.

    
     to quench excess base.
    
  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with water and brine to remove DMF/excess alcohol.

  • Purification: Concentrate and purify via silica gel chromatography (Hexanes/Ethyl Acetate gradient).

Expected Yield: 75–85% Appearance: Yellow to Orange solid.

Process Visualization

Reaction Scheme & Logic Flow

ReactionScheme SM 4-Bromo-3-fluoroaniline (Start) Step1 1. Ac2O, Pyridine (Protection) SM->Step1 Int1 Acetanilide Step1->Int1 Step2 2. HNO3, H2SO4 (Nitration @ C6) Int1->Step2 Int2 Nitro-Acetanilide Step2->Int2 Step3 3. HCl, EtOH (Deprotection) Int2->Step3 Int3 4-Bromo-5-fluoro- 2-nitroaniline Step3->Int3 Step4 4. Isopentanol, NaH (SNAr @ C5) Int3->Step4 Prod Target: 4-Bromo-5-(isopentyloxy)- 2-nitroaniline Step4->Prod

Figure 2: Step-by-step synthetic pathway establishing regiocontrol and functionalization.

Workup & Purification Decision Tree

Workup Start Reaction Complete? Quench Quench with NH4Cl Start->Quench Extract Extract (EtOAc) Quench->Extract TLC Impurity Profile? Extract->TLC Recryst Recrystallize (EtOH/H2O) TLC->Recryst Minor impurities Column Column Chromatography (Hex/EtOAc) TLC->Column Complex mix Final Pure Product Recryst->Final Column->Final

Figure 3: Decision matrix for purification based on crude purity profile.

Characterization & Quality Control

TechniqueExpected Signal / ParameterStructural Assignment

NMR
(DMSO-

)

~8.2 ppm (s, 1H)
H-3 (Between

and Br)

~6.5 ppm (s, 1H)
H-6 (Adjacent to

)

~7.5 ppm (br s, 2H)

protons

~4.1 ppm (t, 2H)

(Isopentyl ether)

~1.8, 1.6, 0.9 ppm
Isopentyl aliphatic chain

NMR
C-F coupling ABSENT Confirms displacement of Fluorine
LC-MS [M+H]+ ~317/319Bromine isotope pattern (1:1 ratio)

Critical QC Check: Ensure the absence of the "Bis-alkylation" byproduct (reaction at both F and Br positions). While Br is deactivated, forcing conditions (high heat, excess base) could trace amounts. The


 NMR integration of the aromatic region is definitive.

Troubleshooting Guide

Issue: Low conversion in


 step.
  • Root Cause: Base strength insufficient or moisture present.

  • Solution: Switch from

    
     to NaH or t-BuOK. Ensure reagents are dry. Increase temperature to 60°C.
    

Issue: Regioisomer formation during nitration.

  • Root Cause: Temperature > 0°C or insufficient stirring.

  • Solution: Strict temperature control is vital. The directing effects strongly favor the desired isomer only under kinetic control.

Issue: Oily product.

  • Root Cause: Residual isopentanol.

  • Solution: Isopentanol has a high boiling point. Use azeotropic distillation with water/heptane or extensive high-vacuum drying.

References

  • Synthesis of 4-Bromo-5-fluoro-2-nitroaniline

    • Methodology: Nitration of 4-bromo-3-fluoroacetanilide followed by hydrolysis.[2]

    • Source: (Analogous chemistry adapted for regiocontrol).

  • Nucleophilic Arom

    
    ) on Fluoronitrobenzenes: 
    
    • Methodology: Displacement of activ
    • Source:

  • Regioselectivity in Alkoxy-Nitroanilines

    • Insight: Activation of para-fluorine by ortho-nitro groups.
    • Source:

Sources

Application

Application Note: Strategic Utilization of 4-Bromo-5-(isopentyloxy)-2-nitroaniline

[1] Executive Summary 4-Bromo-5-(isopentyloxy)-2-nitroaniline is a highly specialized aromatic building block designed for the synthesis of lipophilic heterocyclic pharmacophores.[1] Its unique tetrasubstituted pattern—c...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

4-Bromo-5-(isopentyloxy)-2-nitroaniline is a highly specialized aromatic building block designed for the synthesis of lipophilic heterocyclic pharmacophores.[1] Its unique tetrasubstituted pattern—combining a nitro-aniline core (for imidazole/pyrazine cyclization), a bromine handle (for cross-coupling), and an isopentyloxy tail (for hydrophobic pocket occupancy)—makes it a critical intermediate in the development of kinase inhibitors (e.g., EGFR, VEGFR targets) and viral capsid binders.

This guide details the experimental protocols for transforming this scaffold into functionalized benzimidazoles, emphasizing chemoselectivity to preserve the aryl-bromide bond during nitro reduction.

Compound Profile & Technical Specifications

PropertySpecification
IUPAC Name 4-Bromo-5-(3-methylbutoxy)-2-nitroaniline
Molecular Formula C₁₁H₁₅BrN₂O₃
Molecular Weight 319.15 g/mol
Appearance Orange to reddish-brown crystalline powder
Solubility Soluble in DMSO, DMF, THF; Sparingly soluble in MeOH; Insoluble in Water
Key Functionality Nitro/Amine pair: Precursor to 1,2-diamines.Bromide: Handle for Suzuki/Buchwald coupling.Isopentyloxy: Lipophilic tuning (

modulation).[1][2]
Storage 2–8°C, inert atmosphere (Ar/N₂), protect from light.
Safety Advisory (GHS)[1]
  • Hazards: H302 (Harmful if swallowed), H315 (Skin Irritation), H319 (Eye Irritation).[1][3]

  • Handling: Use only in a chemical fume hood. Avoid dust formation.[1] Nitroanilines can be absorbed through the skin; double-gloving (Nitrile) is recommended.[1]

Strategic Reaction Pathways

The utility of this compound lies in its ability to serve as a "divergent node."[1] The following diagram illustrates the primary synthetic workflows:

SyntheticPathway Start 4-Bromo-5-(isopentyloxy) -2-nitroaniline Step1 Chemoselective Reduction (Fe/NH4Cl or SnCl2) Start->Step1 Preserve Ar-Br Intermediate 4-Bromo-5-(isopentyloxy) benzene-1,2-diamine Step1->Intermediate Cyclization Cyclization (HC(OEt)3 or R-CHO) Intermediate->Cyclization ProductA 6-Bromo-5-(isopentyloxy) -1H-benzimidazole Cyclization->ProductA Coupling Suzuki-Miyaura Coupling (Pd-Cat) ProductA->Coupling Late-Stage Diversification FinalDrug Functionalized Kinase Inhibitor Core Coupling->FinalDrug

Figure 1: Divergent synthetic pathway transforming the nitroaniline precursor into a bioactive benzimidazole scaffold.

Experimental Protocols

Protocol A: Chemoselective Reduction of Nitro Group

Objective: Reduce the 2-nitro group to an amine to generate the 1,2-diamine without hydrogenolysis of the 4-bromo substituent. Rationale: Catalytic hydrogenation (H₂/Pd-C) poses a high risk of debromination.[1] The Iron/Ammonium Chloride method is selected for its mildness and high chemoselectivity [1].[1]

Materials
  • Substrate: 4-Bromo-5-(isopentyloxy)-2-nitroaniline (1.0 eq)[1]

  • Reagent: Iron powder (325 mesh, reduced) (5.0 eq)

  • Additive: Ammonium Chloride (NH₄Cl) (5.0 eq)[1]

  • Solvent: Ethanol/Water (4:1 v/v)[1]

Procedure
  • Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve the substrate (10 mmol) in Ethanol (80 mL).

  • Activation: Add Water (20 mL) and Ammonium Chloride (NH₄Cl). Stir vigorously at room temperature for 5 minutes.

  • Reduction: Add Iron powder in one portion.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 2–4 hours.

    • Monitoring: Monitor by TLC (50% EtOAc/Hexane).[1] The starting material (orange spot) should disappear, replaced by a polar, often fluorescent product (diamine).

  • Workup:

    • Cool the mixture to room temperature.

    • Filter through a Celite pad to remove iron residues.[1] Wash the pad with warm Ethanol.[1]

    • Concentrate the filtrate under reduced pressure.[1]

    • Partition the residue between Ethyl Acetate and Water.[1] Wash the organic layer with Brine, dry over Na₂SO₄, and concentrate.

  • Yield: Expect 85–95% of a tan/brown solid (unstable to oxidation; use immediately in Protocol B).

Protocol B: "One-Pot" Cyclization to Benzimidazole

Objective: Convert the unstable diamine intermediate directly into the benzimidazole core.[1] Mechanism: Condensation with triethyl orthoformate provides the C-2 carbon of the imidazole ring [2].[1]

Materials
  • Substrate: Crude Diamine from Protocol A (1.0 eq)[1]

  • Reagent: Triethyl orthoformate (HC(OEt)₃) (Excess, solvent/reagent)[1]

  • Catalyst: p-Toluenesulfonic acid (pTSA) (5 mol%)[1]

Procedure
  • Dissolution: Suspend the crude diamine in Triethyl orthoformate (5 mL per mmol of substrate).

  • Catalysis: Add catalytic pTSA.

  • Reaction: Heat to reflux (146°C) for 3–6 hours.

    • Note: A Dean-Stark trap is not strictly necessary but can drive equilibrium by removing ethanol.[1]

  • Isolation:

    • Cool to room temperature.[1] The product often precipitates.[1]

    • If precipitated: Filter and wash with cold hexanes.[1]

    • If soluble: Concentrate to dryness and purify via flash chromatography (DCM/MeOH gradient).[1]

  • Characterization: The product, 5-bromo-6-(isopentyloxy)-1H-benzimidazole , typically shows a diagnostic C2-H singlet around 8.0–8.2 ppm in ¹H NMR.[1]

Quality Control & Troubleshooting

Analytical Parameters (HPLC)

For purity assessment of the starting material and intermediates.[1]

ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 min
Flow Rate 1.0 mL/min
Detection UV at 254 nm (aromatic) and 210 nm (amide/nitro)
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Loss of Bromine (M-H observed in MS)Over-reduction during Protocol A.Avoid H₂/Pd. Use Fe/NH₄Cl or SnCl₂.[1] Ensure reaction time is not excessive.
Incomplete Reduction Iron surface passivation.[1]Use "Reduced" Iron powder.[1][4] Activate iron with a drop of HCl if needed before addition.[1]
Low Yield in Cyclization Oxidation of diamine.[1]The diamine intermediate is air-sensitive.[1] Perform Protocol B immediately after Protocol A workup, or store diamine under Argon at -20°C.

References

  • Chemoselective Nitro Reduction

    • Bełżecki, C., & Lange, J. (1961).[1] Reactions of nitro compounds with iron and ammonium chloride. Roczniki Chemii, 35, 1641.[1]

    • Context: Establishes the Fe/NH4Cl method as a standard for reducing nitro groups in the presence of sensitive halides.
    • [1]

  • Benzimidazole Synthesis

    • Grimmett, M. R. (1997).[1] Imidazole and Benzimidazole Synthesis. Academic Press.[1]

    • Context: Standard protocols for orthoformate-mediated cyclization of 1,2-diamines.[1]

  • General Handling of Halogenated Nitroanilines

    • PubChem Compound Summary for 4-Bromo-2-nitroaniline (Analogous Scaffold).
    • [1][5]

(Note: Specific literature on the exact isopentyloxy derivative is proprietary or sparse; protocols are derived from validated methodologies for the 4-bromo-5-alkoxy-2-nitroaniline class.)[1]

Sources

Method

Advanced Protocol: 4-Bromo-5-(isopentyloxy)-2-nitroaniline in Medicinal Chemistry

[1] Abstract & Strategic Significance 4-Bromo-5-(isopentyloxy)-2-nitroaniline (CAS: 1255574-61-8 ) is a high-value heterocyclic precursor, primarily utilized in the synthesis of 6,7-disubstituted quinazolines and benzimi...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Strategic Significance

4-Bromo-5-(isopentyloxy)-2-nitroaniline (CAS: 1255574-61-8 ) is a high-value heterocyclic precursor, primarily utilized in the synthesis of 6,7-disubstituted quinazolines and benzimidazoles .[1] These scaffolds are foundational to small-molecule kinase inhibitors targeting EGFR (e.g., Gefitinib analogs) and VEGFR.[1]

The compound’s strategic value lies in its unique substitution pattern:

  • C-1 Amino / C-2 Nitro: Provides a "masked" diamine functionality.[1] Upon reduction, this motif allows for immediate cyclization into quinoxaline or benzimidazole cores.[1]

  • C-4 Bromo: A versatile handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) after the core ring formation, allowing late-stage diversification of the pharmacophore (e.g., introducing solubilizing tails or aryl groups).[1]

  • C-5 Isopentyloxy: A lipophilic ether chain that enhances membrane permeability and fits into hydrophobic pockets (e.g., the ATP-binding site of tyrosine kinases), offering a distinct profile compared to standard methoxy/ethoxy analogs.

Synthetic Utility & Mechanism

The synthesis and utilization of this intermediate rely on the interplay between electronic activation and steric direction.[1]

Retrosynthetic Analysis

The target molecule is best accessed via the bromination of 5-(isopentyloxy)-2-nitroaniline .[1]

  • Regioselectivity Logic:

    • The Amino group (-NH₂) at C-1 is a strong ortho/para activator.[1] With C-2 blocked by the nitro group, it strongly directs electrophiles to C-4 and C-6.[1]

    • The Alkoxy group (-OR) at C-5 is also an ortho/para activator.[1] Its ortho positions are C-4 and C-6.[1]

    • Convergence: Both activating groups cooperatively direct bromination to C-4 , ensuring high regioselectivity without the need for complex blocking groups.[1]

Downstream Transformation (Quinazoline Synthesis)

Upon reduction of the nitro group to an amine, the resulting 1,2-diamine reacts with formamide or urea.

  • Numbering Shift: In the quinazoline system, the aniline nitrogen becomes N1 , and the nitro-derived nitrogen becomes N3 .

  • The C-4 Bromo of the aniline becomes the C-6 Bromo of the quinazoline.[1]

  • The C-5 Alkoxy of the aniline becomes the C-7 Alkoxy of the quinazoline.[1]

  • Result:6-Bromo-7-(isopentyloxy)quinazolin-4(3H)-one .[1]

Detailed Experimental Protocols

Protocol A: Synthesis of the Intermediate

Target: 4-Bromo-5-(isopentyloxy)-2-nitroaniline Precursor: 5-(isopentyloxy)-2-nitroaniline (derived from nitration of 3-isopentyloxyacetanilide followed by hydrolysis).[1]

Reagents:
  • Starting Material: 5-(isopentyloxy)-2-nitroaniline (1.0 eq)[1]

  • Brominating Agent: N-Bromosuccinimide (NBS) (1.05 eq) or Br₂ (1.0 eq)[1]

  • Solvent: Acetonitrile (ACN) or Glacial Acetic Acid[1]

  • Catalyst: Ammonium Acetate (0.1 eq) - optional, promotes regioselectivity

Step-by-Step Procedure:
  • Dissolution: Charge a 3-neck round-bottom flask with 5-(isopentyloxy)-2-nitroaniline (10 g, 44.6 mmol) and Acetonitrile (100 mL). Stir until fully dissolved.

  • Cooling: Cool the solution to 0–5 °C using an ice bath. Rationale: Low temperature suppresses over-bromination at the C-6 position.[1]

  • Bromination: Add N-Bromosuccinimide (NBS) (8.33 g, 46.8 mmol) portion-wise over 30 minutes.

    • Observation: The solution will darken slightly.[1] Monitor reaction by TLC (Hexane:EtOAc 3:1) or HPLC.[1][2][3]

  • Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 2–4 hours.

  • Quench: Pour the reaction mixture into Ice Water (300 mL) containing Sodium Thiosulfate (1% w/v) to quench unreacted bromine species.

  • Isolation: The product will precipitate as a yellow/orange solid.[1] Filter the solid via vacuum filtration.[1]

  • Purification: Recrystallize from Ethanol or Ethanol/Water (9:1) to remove succinimide byproducts.[1]

  • Drying: Dry in a vacuum oven at 45 °C for 12 hours.

Yield Expectation: 85–92% Appearance: Yellow crystalline solid.[1]

Protocol B: Application – Cyclization to Quinazoline Core

Target: 6-Bromo-7-(isopentyloxy)quinazolin-4(3H)-one[1]

Reagents:
  • Substrate: 4-Bromo-5-(isopentyloxy)-2-nitroaniline[1][4]

  • Reductant: Iron Powder (Fe) / Ammonium Chloride (NH₄Cl) or H₂/Pd-C[1]

  • Cyclization Agent: Formamide (excess)[1]

Step-by-Step Procedure:
  • Reduction (Nitro to Amine):

    • Suspend the nitroaniline substrate in Ethanol/Water (4:1) .[1]

    • Add Iron Powder (3.0 eq) and Ammonium Chloride (0.5 eq).[1]

    • Reflux at 80 °C for 2 hours. The yellow color should fade to a pale brown/grey.[1]

    • Filter hot through Celite to remove iron residues.[1] Concentrate filtrate to obtain the crude 4-bromo-5-(isopentyloxy)benzene-1,2-diamine .

  • Cyclization:

    • Take the crude diamine immediately into the next step (oxidation sensitive).[1]

    • Dissolve in Formamide (10 volumes).

    • Heat to 140–150 °C for 4–6 hours. Note: High temperature is required to drive the condensation and thermal cyclization.

  • Workup:

    • Cool the mixture to room temperature.

    • Dilute with Water .[1] The quinazolinone usually precipitates.[1]

    • Filter and wash with water.[1]

  • Result: A beige solid, 6-Bromo-7-(isopentyloxy)quinazolin-4(3H)-one , ready for C-6 functionalization.[1]

Analytical Data Specifications

TestExpected ResultInterpretation
HPLC Purity >98.0% (Area %)Critical for pharmaceutical intermediates to avoid regioisomer contamination.[1]
1H NMR (DMSO-d6) δ ~8.2 (s, 1H, H-3), ~7.3 (s, 1H, H-6)H-3 and H-6 appear as singlets due to para-bromination blocking coupling.
MS (ESI+) [M+H]+ = 303/305Characteristic 1:1 doublet pattern indicating presence of one Bromine atom.[1]
Appearance Yellow/Orange PowderTypical for nitroanilines; darkens upon oxidation.[1]

Visualizations

Diagram 1: Synthetic Pathway & Regioselectivity

This diagram illustrates the flow from the starting material to the quinazoline target, highlighting the numbering shift.[1]

SynthesisPath cluster_legend Numbering Shift Start 5-(Isopentyloxy)-2-nitroaniline (Precursor) Intermediate 4-BROMO-5-(ISOPENTYLOXY)- 2-NITROANILINE (Target Intermediate) Start->Intermediate Regioselective at C-4 Reagent1 NBS / ACN (Bromination) Reagent1->Intermediate Product 6-Bromo-7-(isopentyloxy)- quinazolin-4(3H)-one (Drug Scaffold) Intermediate->Product Ring Closure (N1/N3 Formation) Reagent2 1. Fe/NH4Cl (Reduction) 2. Formamide (Cyclization) Reagent2->Product Legend Aniline C-4 (Br) → Quinazoline C-6 (Br) Aniline C-5 (OR) → Quinazoline C-7 (OR)

Caption: Synthetic flow from precursor to quinazoline scaffold, detailing the regioselective bromination and subsequent cyclization numbering shift.

Safety & Handling Guidelines

Hazard Identification
  • Nitroanilines: Known to be toxic by inhalation and skin absorption.[1] Potential methemoglobinemia inducers.[1] Handle in a fume hood.

  • Bromination Reagents (NBS/Br₂): Corrosive and lachrymators.[1] NBS is milder but can still cause skin irritation.[1]

  • Thermal Hazards: The nitro group poses a risk of decomposition at high temperatures (>200 °C).[1] Do not distill the neat compound.

Storage
  • Store in amber glass vials (light sensitive).

  • Keep under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amino group.[1]

  • Recommended temperature: 2–8 °C .[1]

References

  • Toronto Research Chemicals. 4-Bromo-5-(isopentyloxy)-2-nitroaniline Product Page. Retrieved from [1]

  • Sigma-Aldrich. 4-Bromo-5-(isopentyloxy)-2-nitroaniline (CAS 1255574-61-8).[1] Retrieved from [1]

  • Chandregowda, V., et al. (2009).[1] Synthesis of novel 4-anilinoquinazolines and their anti-cancer activity. European Journal of Medicinal Chemistry. (Contextual reference for Quinazoline synthesis).

  • Organic Chemistry Portal. Synthesis of Quinazolinones. Retrieved from

Sources

Application

Elucidating the Molecular Architecture: Mass Spectrometry Fragmentation Analysis of 4-Bromo-5-(isopentyloxy)-2-nitroaniline

An Application Note for Drug Development and Research Professionals Abstract In the landscape of pharmaceutical research and development, the unambiguous structural characterization of novel chemical entities is a corner...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development and Research Professionals

Abstract

In the landscape of pharmaceutical research and development, the unambiguous structural characterization of novel chemical entities is a cornerstone of progress. 4-Bromo-5-(isopentyloxy)-2-nitroaniline is a substituted nitroaniline derivative with potential applications in medicinal chemistry and materials science. This application note provides a comprehensive guide to understanding its fragmentation behavior under Electron Ionization Mass Spectrometry (EI-MS). We will explore the predictable cleavage pathways dictated by its functional groups—the nitro, bromo, and isopentyloxy moieties—and present a detailed protocol for its analysis. This guide serves as a practical resource for scientists seeking to identify this compound or interpret the mass spectra of structurally related molecules.

Introduction: The Imperative of Structural Verification

Mass spectrometry is an indispensable analytical technique that provides profound insights into the molecular weight and structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.[1] Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte molecule, inducing extensive and reproducible fragmentation.[2][3] This fragmentation is not random; it follows predictable chemical principles, creating a unique "molecular fingerprint" that is invaluable for structural elucidation.

The subject of this note, 4-Bromo-5-(isopentyloxy)-2-nitroaniline, possesses a combination of functional groups that lead to a rich and informative mass spectrum. Key structural features influencing its fragmentation include:

  • Aromatic Nitro Group: Prone to characteristic losses of nitrogen oxides.[4][5]

  • Isopentyloxy Ether Group: Susceptible to alpha-cleavage and rearrangements.

  • Bromo Substituent: Provides a definitive isotopic signature that aids in fragment identification.[6][7]

Understanding these pathways is critical for confirming the compound's identity in complex reaction mixtures and for metabolic profiling studies.

Predicted Fragmentation Pathways

Upon entering the EI source, a 4-Bromo-5-(isopentyloxy)-2-nitroaniline molecule is bombarded with high-energy electrons (typically 70 eV), ejecting an electron to form an energetically unstable molecular ion (M•⁺).[8] This ion subsequently undergoes a series of fragmentation events to yield more stable daughter ions.

Molecular Ion (M•⁺): The presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance (~50.7% and 49.3%, respectively), results in a characteristic pair of molecular ion peaks separated by 2 m/z units (M•⁺ and [M+2]•⁺) with a roughly 1:1 intensity ratio.[7][9]

  • C₁₁H₁₅⁷⁹BrN₂O₃: m/z ≈ 302.03

  • C₁₁H₁₅⁸¹BrN₂O₃: m/z ≈ 304.03

The major predicted fragmentation routes are detailed below and illustrated in the subsequent diagram.

Fragmentation Driven by the Nitro Group

Aromatic nitro compounds are well-known to undergo facile cleavage of the C-NO₂ bond.

  • Loss of Nitrogen Dioxide (•NO₂): This is often a dominant pathway for nitroaromatics, leading to the loss of a neutral radical of 46 Da.[4] The resulting ion at m/z 256/258 would be a significant peak in the spectrum.

  • Loss of Nitric Oxide (•NO): A subsequent or alternative fragmentation can involve the loss of a 30 Da nitric oxide radical, often preceded by a rearrangement. This would produce an ion at m/z 272/274 .

Cleavage of the Isopentyloxy Side Chain

The ether linkage and the alkyl chain provide several points of weakness.

  • Alpha-Cleavage (Loss of Isopentyl Radical): The most probable fragmentation of the ether is the homolytic cleavage of the C-O bond, expelling the stable isopentyl radical (•C₅H₁₁) with a mass of 71 Da. This would result in a prominent phenoxy cation at m/z 231/233 .

  • Loss of the Isopentyloxy Radical: Cleavage of the aryl-O bond can lead to the loss of the isopentyloxy radical (•OC₅H₁₁) with a mass of 87 Da, generating an ion at m/z 215/217 .

  • Fragmentation within the Alkyl Chain: The isopentyl group itself can fragment. A notable pathway involves the loss of a butene molecule (C₄H₈, 56 Da) via a McLafferty-type rearrangement, leading to an ion at m/z 246/248 .

Loss of the Bromo Substituent

Cleavage of the strong aryl-bromine bond is also possible.

  • Loss of a Bromine Radical (•Br): The expulsion of a bromine radical (79 or 81 Da) from the molecular ion would generate a fragment at m/z 223 . Because this fragment no longer contains bromine, it would appear as a single peak rather than an isotopic pair.

These primary fragmentation events can be followed by secondary losses, creating a complex but interpretable spectrum. The proposed fragmentation cascade is visualized below.

Fragmentation_Pathway M Molecular Ion (M•⁺) m/z 302/304 F256 [M - NO₂]⁺ m/z 256/258 M->F256 - •NO₂ (46 Da) F231 [M - C₅H₁₁]⁺ m/z 231/233 M->F231 - •C₅H₁₁ (71 Da) F215 [M - OC₅H₁₁]⁺ m/z 215/217 M->F215 - •OC₅H₁₁ (87 Da) F223 [M - Br]⁺ m/z 223 M->F223 - •Br (79/81 Da) F272 [M - NO]⁺ m/z 272/274 M->F272 - •NO (30 Da)

Caption: Proposed EI fragmentation pathways for 4-Bromo-5-(isopentyloxy)-2-nitroaniline.

Summary of Expected Key Fragment Ions

The following table summarizes the major ions predicted to appear in the EI mass spectrum of the target compound. The characteristic 1:1 isotopic pattern for bromine-containing fragments is a key diagnostic feature.[10]

m/z (⁷⁹Br / ⁸¹Br)Proposed Fragment IonNeutral LossNotes
302 / 304[C₁₁H₁₅BrN₂O₃]•⁺-Molecular Ion (M•⁺). Exhibits ~1:1 isotopic pattern.
256 / 258[C₁₁H₁₅BrO]•⁺•NO₂ (46 Da)Common and often abundant fragment for nitroaromatics.[4]
231 / 233[C₆H₅BrNO₂]⁺•C₅H₁₁ (71 Da)Result of α-cleavage of the ether, loss of the isopentyl radical.
215 / 217[C₆H₄BrN₂O₂]⁺•OC₅H₁₁ (87 Da)Loss of the entire isopentyloxy radical.
223[C₁₁H₁₅N₂O₃]⁺•Br (79 or 81 Da)Loss of the bromine atom; peak will not have an isotopic partner.
185 / 187[C₆H₄BrO]⁺•NO₂, •C₅H₁₀ (46 + 70 Da)Sequential loss of NO₂ and the isopentyl chain.
57[C₄H₉]⁺C₇H₆BrN₂O₃Stable tert-butyl cation from fragmentation of the isopentyl group.

Experimental Protocol: GC-EI-MS Analysis

This section provides a standardized protocol for acquiring the mass spectrum of 4-Bromo-5-(isopentyloxy)-2-nitroaniline using Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS). The chromatography step ensures the analysis of a pure compound, which is critical for accurate spectral interpretation.

Instrument and Conditions
  • Mass Spectrometer: Any standard benchtop GC-MS system equipped with an EI source (e.g., Agilent, Shimadzu, Thermo Fisher Scientific).

  • Gas Chromatograph Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.

Sample Preparation
  • Accurately weigh approximately 1 mg of purified 4-Bromo-5-(isopentyloxy)-2-nitroaniline.

  • Dissolve the sample in 1 mL of a high-purity volatile solvent (e.g., ethyl acetate, dichloromethane, or methanol) to create a 1 mg/mL stock solution.

  • Perform a serial dilution to a final concentration of approximately 10-50 µg/mL for analysis. Causality: This concentration range prevents detector saturation while ensuring adequate signal intensity.

GC-MS Parameters
  • Injection Volume: 1 µL

  • Injector Temperature: 280 °C

  • Injection Mode: Split (e.g., 50:1 split ratio). Causality: A split injection prevents column overloading and ensures sharp chromatographic peaks.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase at 20 °C/min to 300 °C.

    • Final hold: Hold at 300 °C for 5 minutes.

  • MS Transfer Line Temperature: 290 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV. Causality: 70 eV is the standard energy used for EI-MS because it provides maximum ionization efficiency and generates reproducible fragmentation patterns that are comparable to established spectral libraries like NIST.[4][11]

  • Mass Range: Scan from m/z 40 to 450. Causality: This range comfortably covers the molecular ion and all expected major fragments.

Workflow cluster_prep Sample Preparation cluster_analysis GC-MS System cluster_data Data Processing sp 1. Dissolve Sample (10-50 µg/mL in Ethyl Acetate) inj 2. Inject Sample (1 µL) sp->inj gc 3. GC Separation (DB-5ms column) inj->gc ei 4. Ionization (EI Source, 70 eV) gc->ei ms 5. Mass Analysis (Quadrupole Analyzer) ei->ms det 6. Detection ms->det ds 7. Generate Mass Spectrum det->ds interp 8. Interpretation & Library Search ds->interp

Caption: General experimental workflow for GC-EI-MS analysis.

Conclusion

The mass spectrum of 4-Bromo-5-(isopentyloxy)-2-nitroaniline under electron ionization provides a wealth of structural information. By systematically analyzing the fragmentation patterns, researchers can confidently identify the molecule. The characteristic M•⁺/[M+2]•⁺ isotopic doublet immediately confirms the presence of bromine. Key fragment ions corresponding to the loss of the nitro group (m/z 256/258) and the isopentyl radical from the ether linkage (m/z 231/233) serve as powerful diagnostic peaks. The detailed protocol provided herein offers a robust method for obtaining high-quality, reproducible mass spectra for this compound and its analogs, supporting critical activities in drug discovery, chemical synthesis, and quality control.

References

  • Zeng, T., et al. (2021). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology. [Link]

  • University of Colorado Boulder. Mass Spectrometry: Fragmentation. Course Material. [Link]

  • Schmidt, A. C., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]

  • ResearchGate. Figure S7. Mass spectrum of 4-nitroaniline. [Link]

  • Nakamura, S., et al. (2016). Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray. Journal of Mass Spectrometry. [Link]

  • Wikipedia. Electron ionization. [Link]

  • Emory University. Mass Spectrometry Ionization Methods. Department of Chemistry Resources. [Link]

  • ResearchGate. Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). [Link]

  • NIST. p-Nitroaniline. NIST Chemistry WebBook. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Kiontke, A., et al. (2016). Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Conditions. PLOS ONE. [Link]

  • Clark, J. Fragmentation Patterns in Mass Spectra. Chemguide. [Link]

  • Doc Brown's Chemistry. Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. [Link]

  • Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research & Reviews: Journal of Chemistry. [Link]

  • Chem Help ASAP. mass spectrum & fragmentation of 1-bromobutane. YouTube. [Link]

  • Problems in Chemistry. Mass Spectrometry Part 3- Fragmentation in Alkyl Halides. YouTube. [Link]

Sources

Method

Application Note: Developing Next-Generation Anticancer Agents Using 4-Bromo-5-(isopentyloxy)-2-nitroaniline

Executive Summary The development of small-molecule tyrosine kinase inhibitors (TKIs) targeting EGFR and VEGFR remains a cornerstone of precision oncology. While first-generation inhibitors like Gefitinib and Erlotinib h...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The development of small-molecule tyrosine kinase inhibitors (TKIs) targeting EGFR and VEGFR remains a cornerstone of precision oncology. While first-generation inhibitors like Gefitinib and Erlotinib have validated the quinazoline scaffold, resistance mechanisms and poor membrane permeability often necessitate structural optimization.

This guide details the application of 4-Bromo-5-(isopentyloxy)-2-nitroaniline (CAS: 1255574-61-8) as a high-value intermediate. The specific inclusion of the isopentyloxy (3-methylbutoxy) moiety provides a critical hydrophobic anchor that enhances lipophilicity and ATP-pocket occupancy compared to standard methoxy/ethoxy analogs. This protocol outlines the chemical conversion of this intermediate into a bioactive 6,7-disubstituted quinazoline inhibitor and the subsequent biological validation assays.

Chemical Rationale & Mechanism

The Role of the Isopentyloxy Moiety

In medicinal chemistry, the "magic methyl" effect and chain lengthening are standard strategies to optimize Structure-Activity Relationships (SAR). The isopentyloxy group offers distinct advantages over shorter ether chains found in commercial drugs:

  • Hydrophobic Interaction: It targets the hydrophobic region II of the ATP-binding pocket in kinases (e.g., EGFR, VEGFR-2), potentially increasing binding affinity (

    
    ).
    
  • Membrane Permeability: The increased lipophilicity (LogP) improves passive diffusion across the cell membrane, enhancing intracellular drug concentration.

  • Steric Fit: The branched isopentyl tail can induce conformational changes that may overcome steric clashes found in certain resistant mutant kinases (e.g., T790M).

Synthetic Pathway Logic

The core workflow transforms the nitroaniline precursor into a functionalized quinazoline. The bromine atom at position 4 serves as a versatile handle for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura), allowing researchers to generate diverse libraries of inhibitors.

Experimental Protocol: Synthesis of Isopentyl-Quinazoline Scaffolds

Safety Warning: All reactions involve hazardous chemicals. Perform in a fume hood wearing appropriate PPE (gloves, goggles, lab coat).

Phase A: Precursor Reduction

Objective: Convert the nitro group to an amine to generate the 1,2-diaminobenzene core.

  • Dissolution: Dissolve 1.0 eq (approx. 500 mg) of 4-Bromo-5-(isopentyloxy)-2-nitroaniline in 20 mL of Ethanol/Water (4:1 v/v).

  • Catalyst Addition: Add 5.0 eq of Iron powder (Fe) and 0.5 eq of Ammonium Chloride (

    
    ).
    
  • Reflux: Heat the mixture to reflux (80°C) for 2-4 hours. Monitor by TLC (Hexane:EtOAc 1:1) until the yellow nitro spot disappears and a fluorescent amine spot appears.

  • Workup: Filter hot through Celite to remove iron residues. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve residue in Ethyl Acetate, wash with brine, dry over

    
    , and concentrate.
    
    • Yield Expectation: >85% of 4-bromo-5-(isopentyloxy)benzene-1,2-diamine .[1]

Phase B: Cyclization to Quinazoline Core

Objective: Form the bicyclic quinazoline ring.

  • Reagent: Suspend the diamine from Phase A in 10 mL of Formamidine Acetate (excess).

  • Reaction: Reflux at 140°C for 6-12 hours. The mixture will darken.

  • Precipitation: Cool to room temperature and pour into ice-cold water.

  • Isolation: Collect the precipitate by filtration. Wash with cold water and diethyl ether.

    • Product:7-Bromo-6-(isopentyloxy)quinazolin-4(3H)-one . (Note: Regioisomer formation depends on steric electronics; confirm by NOESY NMR).

Phase C: Chlorination & Amination (The Active Inhibitor)

Objective: Install the "warhead" aniline (e.g., 3-chloro-4-fluoroaniline) common in EGFR inhibitors.

  • Chlorination: Reflux the quinazolinone in

    
     (Phosphorus Oxychloride) for 3 hours to generate the 4-chloro-derivative . Evaporate excess 
    
    
    
    carefully.
  • Coupling: Dissolve the crude chloro-quinazoline in Isopropanol. Add 1.1 eq of 3-Chloro-4-fluoroaniline .

  • Heating: Reflux for 4 hours. The product often precipitates as the hydrochloride salt.

  • Purification: Filter the solid, wash with isopropanol, and basify with saturated

    
     to obtain the free base. Recrystallize from Methanol.
    

Biological Evaluation Protocols

In Vitro Cytotoxicity (MTT Assay)

Purpose: Determine the


 of the synthesized inhibitor against EGFR-overexpressing cell lines.

Materials:

  • Cell Lines: A549 (Lung Carcinoma), HUVEC (Endothelial/VEGFR control).

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

Procedure:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Add the synthesized inhibitor at serial dilutions (0.01

    
    M to 100 
    
    
    
    M). Include Gefitinib as a positive control and DMSO as a vehicle control.
  • Incubation: Incubate for 48-72 hours at 37°C, 5%

    
    .
    
  • Development: Add 20

    
    L MTT solution (5 mg/mL) to each well. Incubate for 4 hours.
    
  • Solubilization: Remove media, add 150

    
    L DMSO to dissolve formazan crystals.
    
  • Read: Measure absorbance at 570 nm. Calculate

    
     using non-linear regression (GraphPad Prism).
    
Western Blotting (Pathway Validation)

Purpose: Confirm that the mechanism of cell death is due to inhibition of EGFR phosphorylation.

  • Lysis: Treat A549 cells with the inhibitor (at

    
     concentration) for 6 hours. Lyse using RIPA buffer containing phosphatase inhibitors.
    
  • Separation: Run 20

    
    g of protein on a 10% SDS-PAGE gel.
    
  • Blotting: Transfer to PVDF membrane.

  • Antibodies:

    • Primary: Anti-pEGFR (Tyr1068), Anti-Total EGFR, Anti-pERK1/2.

    • Secondary: HRP-conjugated anti-rabbit IgG.

  • Result: A successful inhibitor will show a decrease in pEGFR and pERK bands compared to the Total EGFR loading control.

Visualizations

Synthesis Workflow

The following diagram illustrates the conversion of the nitroaniline intermediate into the final bioactive inhibitor.

SynthesisPath Start 4-Bromo-5-(isopentyloxy)- 2-nitroaniline Step1 Reduction (Fe/NH4Cl) Start->Step1 Inter1 Diamine Intermediate Step1->Inter1 -O2 Step2 Cyclization (Formamidine) Inter1->Step2 Inter2 Quinazolinone Core Step2->Inter2 Ring Close Step3 Chlorination (POCl3) Inter2->Step3 Inter3 4-Chloro Derivative Step3->Inter3 Activation Step4 S_NAr Coupling (3-Cl-4-F-aniline) Inter3->Step4 Final Final Kinase Inhibitor Step4->Final Target Specificity

Caption: Step-wise chemical synthesis transforming the nitroaniline scaffold into a potent kinase inhibitor.

EGFR Signaling Inhibition

This diagram details where the synthesized molecule acts within the cellular signaling cascade.

Signaling Ligand EGF Ligand Receptor EGFR (Tyrosine Kinase) Ligand->Receptor Binds Ras Ras-GTP Receptor->Ras Phosphorylation Inhibitor Isopentyl-Quinazoline (Inhibitor) Inhibitor->Receptor BLOCKS ATP Pocket Raf Raf Kinase Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus (Proliferation/Survival) ERK->Nucleus Transcription Factors

Caption: Mechanism of Action: The inhibitor blocks ATP binding at EGFR, preventing downstream Ras/Raf/MEK signaling.

References

  • Azmian Moghadam, F., et al. (2020).[2][3] 6,7-disubstituted-4-anilinoquinazoline: design, synthesis and anticancer activity as a novel series of potent anticancer agents. Pharmaceutical Sciences. Retrieved from [Link][3]

  • Bhatia, R., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. BMC Chemistry. Retrieved from [Link]

  • Guo, S., et al. (2024). Discovery of 4-(isopentyloxy)-3-nitrobenzamide derivatives as xanthine oxidase inhibitors. Archiv der Pharmazie. Retrieved from [Link]

  • Mao, X., et al. (2022).[4] Design, Microwave-Assisted Synthesis, Antimicrobial and Anticancer Evaluation of 2-Naphthamide Derivatives. ACS Omega. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Portal: 4-Bromo-5-(isopentyloxy)-2-nitroaniline

Welcome to the technical support center for 4-Bromo-5-(isopentyloxy)-2-nitroaniline. This guide is designed for researchers, chemists, and drug development professionals to effectively identify, troubleshoot, and resolve...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Bromo-5-(isopentyloxy)-2-nitroaniline. This guide is designed for researchers, chemists, and drug development professionals to effectively identify, troubleshoot, and resolve purity-related issues encountered during the synthesis and handling of this important chemical intermediate. Our approach is rooted in mechanistic principles to provide not just solutions, but a deeper understanding of the underlying chemistry.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the quality, handling, and analysis of 4-Bromo-5-(isopentyloxy)-2-nitroaniline.

Q1: What are the most likely sources of impurities in the synthesis of 4-Bromo-5-(isopentyloxy)-2-nitroaniline?

A1: Impurities typically arise from three main sources:

  • Incomplete Reactions: Residual starting materials or intermediates from any of the synthetic steps (e.g., the parent aniline, brominated intermediate without the nitro group, or nitrated intermediate without the bromo group).

  • Side Reactions: The formation of undesired regioisomers during the electrophilic aromatic substitution steps (bromination and nitration). The directing effects of the amine, isopentyloxy, and bromo substituents are competitive, which can lead to isomers. For instance, over-bromination can lead to dibromo-species.[1]

  • Degradation: Nitroanilines can be sensitive to light, heat, and oxidative conditions. Improper handling or storage can lead to the formation of colored impurities, often from oxidation of the aniline functional group.

Q2: How should I properly store my sample of 4-Bromo-5-(isopentyloxy)-2-nitroaniline to maintain its purity?

A2: To ensure long-term stability, the compound should be stored in a tightly sealed, amber glass vial to protect it from light and air. It is recommended to store it in a cool, dark, and dry place, such as a desiccator at room temperature or in a refrigerator. For highly sensitive applications, storing under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidative degradation.[2][3]

Q3: My sample has a darker color than the expected yellow-orange. What does this signify?

A3: A darker-than-expected color (e.g., reddish-brown or dark brown) is typically indicative of degradation products or highly conjugated impurities. The primary cause is often the oxidation of the aromatic amine. These impurities, even at very low concentrations, can impart significant color. It is crucial to assess the purity of the sample using analytical techniques like HPLC or LC-MS before proceeding with its intended use.

Q4: What are the primary safety concerns when handling this compound?

A4: Like many nitroaromatic compounds and anilines, 4-Bromo-5-(isopentyloxy)-2-nitroaniline should be handled with care. It is classified as potentially harmful if swallowed, in contact with skin, or if inhaled.[3][4] It can cause skin and serious eye irritation. Always use appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.[2]

Section 2: Troubleshooting Guide: Impurity Diagnosis and Resolution

This section provides a systematic approach to identifying and resolving specific impurity-related problems.

Issue 1: Analytical data (¹H NMR, LC-MS) shows the presence of an unexpected isomer.

  • Probable Cause: The directing effects of the activating isopentyloxy and amino groups versus the deactivating bromo group during nitration can lead to the formation of regioisomers. Nitration of anilines in strong acid can also be complex; protonation of the highly basic amino group forms an anilinium ion, which is a meta-directing group, leading to unintended isomers.[5][6]

  • Troubleshooting & Resolution:

    • Confirm Structure: Use 2D NMR techniques (COSY, HSQC, HMBC) to definitively assign the structure of the major product and the impurity.

    • Modify Reaction Conditions: Control the nitration temperature carefully (typically 0-5 °C) to improve selectivity. The choice of nitrating agent (e.g., HNO₃/H₂SO₄ vs. milder reagents like acetyl nitrate) can also significantly impact the isomeric ratio.

    • Purification: Isomers with different polarity can often be separated using flash column chromatography. A shallow solvent gradient is typically required for effective separation. See SOP-02 for a detailed protocol.

Issue 2: The final product has a broad melting point range.

  • Probable Cause: A broad melting point is a classic indicator of an impure substance. The presence of residual solvents, starting materials, or isomeric impurities disrupts the crystal lattice, leading to melting point depression and broadening.

  • Troubleshooting & Resolution:

    • Initial Purification: If the product is a solid, recrystallization is the most effective method for removing small amounts of impurities and improving crystalline order. See SOP-03 .

    • Chromatographic Polishing: If recrystallization fails to yield a sharp melting point, it indicates the presence of impurities with similar solubility profiles. Flash column chromatography should be employed as a more rigorous purification step.[7]

    • Drying: Ensure the product is thoroughly dried under vacuum to remove any residual solvent, which can also cause melting point depression.

Issue 3: HPLC analysis indicates the presence of a more polar impurity that appears early in the chromatogram.

  • Probable Cause: An early-eluting peak on a reverse-phase HPLC column (like a C18) corresponds to a more polar compound. This is often an unreacted starting material or an intermediate that lacks one of the nonpolar functional groups (e.g., the isopentyloxy or bromo group). It could also be a hydrolysis product of the ether linkage, resulting in a free phenol.

  • Troubleshooting & Resolution:

    • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or in-process HPLC analysis to monitor the reaction to completion, ensuring all starting materials are consumed.

    • Aqueous Workup: A thorough aqueous workup can help remove highly polar, water-soluble impurities. Washing the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) can remove acidic starting materials or byproducts.

    • Purification: Flash chromatography is highly effective at removing polar impurities. The desired, less polar product will elute later than the polar contaminants.

Section 3: Standard Operating Procedures (SOPs) for Purification & Analysis

These protocols provide detailed, field-proven methodologies for ensuring the purity of your compound.

SOP-01: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This method is designed for the quantitative assessment of purity and the detection of process-related impurities.

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Sample Preparation: Accurately weigh ~1 mg of the sample and dissolve it in 10 mL of acetonitrile to create a 0.1 mg/mL solution. Filter through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Mobile Phase A: Water (HPLC Grade) with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile (HPLC Grade) with 0.1% Formic Acid

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm and 320 nm

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 40
      20.0 95
      25.0 95
      25.1 40

      | 30.0 | 40 |

  • Analysis: Integrate all peaks and calculate the purity based on the area percent of the main peak. Impurities are identified by their relative retention times.

SOP-02: Purification by Flash Column Chromatography

This is the primary method for removing significant quantities of impurities, such as starting materials or isomers.[8]

  • Stationary Phase: Silica gel (230-400 mesh).

  • Column Packing: Prepare a slurry of silica gel in n-hexane and pack the column without air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.

  • Elution:

    • Recommended Eluent System: n-Hexane / Ethyl Acetate gradient.

    • Step 1: Begin elution with a low-polarity mixture (e.g., 98:2 n-Hexane:Ethyl Acetate) to elute non-polar impurities.

    • Step 2: Gradually increase the polarity of the eluent (e.g., to 95:5, then 90:10 n-Hexane:Ethyl Acetate) to elute the target compound. The exact gradient should be optimized using TLC first.

    • Step 3: Collect fractions and monitor them by TLC.

  • Post-Processing: Combine the pure fractions, and remove the solvent using a rotary evaporator. Dry the resulting solid under high vacuum.

SOP-03: Purification by Recrystallization

This technique is ideal for removing small amounts of impurities from a solid product to achieve high purity.

  • Solvent Selection: The key is to find a solvent (or solvent system) in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures.[9] For this compound, ethanol, isopropanol, or a toluene/heptane mixture are good starting points.

  • Procedure:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen "good" solvent (e.g., ethanol) and heat the mixture to boiling (using a hot plate and a condenser) with stirring until the solid completely dissolves.

    • If the solution is colored, you may add a small amount of activated charcoal and hot filter the solution to remove colored impurities.

    • If using a mixed-solvent system, add the "poor" solvent (e.g., water or heptane) dropwise to the hot solution until persistent cloudiness is observed, then add a drop or two of the "good" solvent to redissolve it.

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Inducing rapid crystallization by crash-cooling in an ice bath can trap impurities.

    • Further cool the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them under vacuum.

Section 4: Visual Workflows & Data

Workflow for Impurity Identification and Resolution

G cluster_start Analysis & Diagnosis cluster_purification Purification Strategy cluster_end Final QC A Receive/Synthesize Crude Product B Perform Purity Analysis (HPLC, NMR, LC-MS) A->B C Purity > 98% and No Major Impurities? B->C D Identify Impurity Type (Isomer, Starting Material, Degradant) C->D No J Product Approved for Use C->J Yes E Select Purification Method D->E F Recrystallization (Minor Impurities, Crystalline Solid) E->F Solid, Minor Impurities G Flash Column Chromatography (Major Impurities, Isomers) E->G Liquid/Oily or Major Impurities H Re-analyze Purified Product (HPLC) F->H G->H I Purity Meets Specification? H->I I->J Yes K Repeat Purification or Re-synthesize I->K No

Caption: A logical workflow for diagnosing and resolving purity issues.

Data Tables

Table 1: Common Potential Impurities and Their Characteristics

Impurity TypeProbable StructureExpected Analytical Signature
Starting Material 3-(isopentyloxy)anilineMore polar; elutes earlier in RP-HPLC. Lacks Br and NO₂ signals in MS.
Isomeric Impurity 6-Bromo-5-(isopentyloxy)-2-nitroanilineSimilar mass in MS. Different retention time in HPLC. Distinct aromatic splitting pattern in ¹H NMR.
Over-bromination 4,6-Dibromo-5-(isopentyloxy)-2-nitroanilineHigher mass in MS (M+78/80). Less polar; elutes later in RP-HPLC.
Hydrolysis Product 4-Bromo-5-hydroxy-2-nitroanilineLower mass in MS. Significantly more polar; elutes much earlier in RP-HPLC.

Table 2: Recommended Solvent Systems for Chromatography

TechniqueStationary PhaseMobile Phase SystemApplication Notes
TLC Silica Gel 60 F₂₅₄9:1 n-Hexane : Ethyl AcetateGood for baseline separation and reaction monitoring. Expected Rբ ≈ 0.3-0.4.
Flash Chromatography Silica Gel (230-400 mesh)Gradient: 100% n-Hexane -> 80:20 n-Hexane : Ethyl AcetateIdeal for preparative scale purification to remove both more and less polar impurities.
RP-HPLC C18 SilicaGradient: 40% -> 95% Acetonitrile in Water (+0.1% FA)Best for high-resolution analytical separation and purity quantification.

References

  • Google Patents. (2016). CN105646234A - 2-bromo-5-nitrophenylamine and preparation method thereof.
  • Google Patents. (2021). CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline.
  • SIELC Technologies. (n.d.). Separation of 4-Bromoaniline on Newcrom R1 HPLC column. Retrieved February 1, 2026, from [Link]

  • LISKON. (2024). Detection methods for p-bromoaniline. Retrieved February 1, 2026, from [Link]

  • Organic Syntheses. (2005). SYNTHESIS OF 5-BROMOISOQUINOLINE AND 5-BROMO-8-NITROISOQUINOLINE. Org. Synth., 81, 98. DOI: 10.15227/orgsyn.081.0098. Retrieved February 1, 2026, from [Link]

  • PubChem. (n.d.). 4-Bromo-2-nitroaniline. National Center for Biotechnology Information. Retrieved February 1, 2026, from [Link]

  • Franco, D., et al. (2022). Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. Molbank, 2022(2), M1367. [Link]. Retrieved February 1, 2026, from [Link]

  • Google Patents. (2002). US6388135B1 - Preparation of 4-bromoaniline derivatives.
  • PubChem. (n.d.). 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline. National Center for Biotechnology Information. Retrieved February 1, 2026, from [Link]

  • PubChem. (n.d.). 4-Bromo-5-ethoxy-2-nitro-N-propylaniline. National Center for Biotechnology Information. Retrieved February 1, 2026, from [Link]

  • Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved February 1, 2026, from [Link]

  • Google Patents. (1959). US2874196A - Method of crystallizing nitro products.
  • Chemos GmbH & Co.KG. (2021). Safety Data Sheet: p-nitroaniline. Retrieved February 1, 2026, from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and selected derivatives by gas chromatography. Retrieved February 1, 2026, from [Link]

  • PubChem. (n.d.). 4-Bromo-2-methyl-5-nitroaniline. National Center for Biotechnology Information. Retrieved February 1, 2026, from [Link]

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved February 1, 2026, from [Link]

  • BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines. Retrieved February 1, 2026, from [Link]

  • Parales, J. V., et al. (1996). Purification, Characterization, and Crystallization of the Components of the Nitrobenzene and 2-Nitrotoluene Dioxygenase Enzyme Systems. Journal of Bacteriology, 178(20), 5941-5949. Retrieved February 1, 2026, from [Link]

  • CP Lab Safety. (n.d.). 4-Bromo-N-tert-butyl-5-ethoxy-2-nitroaniline, min 98%, 25 grams. Retrieved February 1, 2026, from [Link]

  • Toppr. (n.d.). Predict the major products of the following reactions: (a) Nitration of bromobenzene. Retrieved February 1, 2026, from [Link]

Sources

Optimization

Technical Support Center: Solvent Effects in the Synthesis of 4-Bromo-5-(isopentyloxy)-2-nitroaniline

Welcome to the technical support guide for the synthesis of 4-Bromo-5-(isopentyloxy)-2-nitroaniline. This document provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the criti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-Bromo-5-(isopentyloxy)-2-nitroaniline. This document provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the critical role of solvent selection. As researchers and drug development professionals, understanding the causality behind experimental choices is paramount. This guide is structured to provide not just protocols, but the scientific reasoning essential for success.

The synthesis of a polysubstituted aromatic compound like 4-Bromo-5-(isopentyloxy)-2-nitroaniline involves sequential reactions where the solvent is not merely a medium, but an active participant influencing reaction rates, yields, and even the final product distribution. The two most solvent-sensitive steps in a plausible synthetic route are the introduction of the isopentyloxy group (an O-alkylation) and the subsequent nitration of the aromatic ring.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis, with a focus on how solvent choice can be both the cause and the solution.

Problem 1: Low or No Yield During O-Alkylation (Williamson Ether Synthesis)

You are attempting to introduce the isopentyloxy group onto a phenolic precursor (e.g., 4-Bromo-5-hydroxy-2-nitroaniline or a protected version) and observe poor conversion.

  • Likely Cause 1: Use of Protic Solvents. Protic solvents (e.g., ethanol, water, methanol) possess acidic protons that can solvate and deactivate the nucleophile (the phenoxide). This "caging" effect severely hinders its ability to attack the alkyl halide, slowing the reaction to a crawl.[1] Nucleophilic solvents like water or ethanol can also react directly with the alkyl halide.[2]

  • Solution: Switch to a polar aprotic solvent . Solvents like N,N-Dimethylformamide (DMF), acetonitrile (MeCN), or dimethyl sulfoxide (DMSO) are ideal for SN2 reactions like the Williamson ether synthesis.[1][3] They possess large dipole moments that dissolve the ionic phenoxide but do not have acidic protons, leaving the nucleophile "naked" and highly reactive.[3]

  • Likely Cause 2: Poor Solubility of the Phenoxide Salt. If the phenoxide salt of your starting material is not fully dissolved, the reaction becomes a heterogeneous mixture, leading to drastically reduced reaction rates.

  • Solution: In addition to using DMF or MeCN, consider adding a phase-transfer catalyst, such as tetrabutylammonium bromide or 18-crown-6.[1] These catalysts help shuttle the phenoxide anion from a solid phase or an immiscible aqueous phase into the organic phase where the alkyl halide resides, increasing the effective concentration of the reactants.

  • Likely Cause 3: Competing Elimination Reaction. The base used to form the phenoxide can also promote E2 elimination of the alkyl halide, especially with secondary or bulky halides.

  • Solution: While solvent choice is key, also ensure your temperature is not excessively high (typically 50-100 °C is sufficient) and that your alkyl halide is primary (isopentyl bromide is primary, which is favorable).[1][4] Using a less-hindered base can also help.

Problem 2: Poor Regioselectivity or Uncontrolled Reactions During Nitration

When nitrating the 4-bromo-5-(isopentyloxy)aniline intermediate, you obtain a mixture of isomers, dinitrated products, or significant tar-like byproducts.

  • Likely Cause 1: Direct Nitration of a Highly Activated Ring. The amino (-NH2) and isopentyloxy (-OR) groups are powerful activating groups. Direct nitration with strong mixed acid (HNO3/H2SO4) can lead to an uncontrollably fast reaction, oxidation of the aniline, and formation of multiple products.[5]

  • Solution 1: Protect the Amine. Before nitration, protect the highly activating amino group as an acetamide (-NHCOCH3). This moderately deactivating group still directs ortho/para but tames the reaction, preventing oxidation and improving regioselectivity. The solvent for this protection step is often a simple one like water or acetic acid.

  • Solution 2: Modify the Nitrating Agent & Solvent. Instead of the aggressive HNO3/H2SO4, consider a milder nitrating agent. A common choice is using nitric acid in acetic anhydride or acetic acid.[6] The solvent here plays a crucial role in modulating the reactivity of the nitrating species. Nonpolar solvents like heptane or cyclohexane have been shown to provide better yields and selectivity in some cases compared to polar solvents.[7]

  • Likely Cause 2: Protonation of the Amino Group. In a strongly acidic medium like H2SO4, the amino group becomes protonated to the anilinium ion (-NH3+). This group is strongly deactivating and a meta-director, leading to the formation of undesired meta-isomers.[5]

  • Solution: This is the primary reason for protecting the amino group as an amide. The amide is not basic and will not protonate, ensuring the desired ortho/para directing effect is maintained.

Frequently Asked Questions (FAQs)

Q1: What is the single most important solvent property for the Williamson ether synthesis step?

A1: The most critical property is aproticity. Polar aprotic solvents like DMF or acetonitrile are superior because they effectively dissolve the reactants without deactivating the phenoxide nucleophile through hydrogen bonding.[1][3] Protic solvents will severely inhibit the desired SN2 reaction.[1]

Q2: I'm seeing C-alkylation instead of the desired O-alkylation on my phenol. Can the solvent cause this?

A2: Yes. Phenoxide is an ambident nucleophile, meaning it can react at the oxygen or the aromatic ring. Solvent choice can influence this selectivity. To favor O-alkylation, use polar aprotic solvents like DMF or DMSO.[8] Protic solvents such as water or trifluoroethanol can favor C-alkylation by solvating the oxygen atom, leaving the carbon atoms of the ring more available for reaction.[8]

Q3: For the nitration step, does the solvent affect the ortho:para ratio of the product?

A3: Absolutely. The solvent can influence the steric environment around the electrophile (the nitronium ion, NO2+). Studies on the nitration of anisole (a related compound) have shown that the ortho/para ratio can vary significantly with solvent polarity.[7] While the directing groups on your specific molecule are the primary influence, changing the solvent from nonpolar (e.g., cyclohexane) to polar can alter the product distribution.[7] Experimentation with solvents like acetic acid, nitromethane, or even carbon tetrachloride may be necessary to optimize for the desired isomer.

Q4: How do I choose a solvent if my starting materials won't dissolve?

A4: This is a common challenge. The principle of "like dissolves like" is a good starting point.[9] If you have a very nonpolar starting material and a polar salt, you may need a solvent that can bridge this gap, like THF or dioxane. If a single solvent doesn't work, a co-solvent system (e.g., toluene/DMF) might be effective. For two-phase systems, a phase-transfer catalyst is an excellent strategy to bring reactants together.[1]

Data Presentation & Visualization

Table 1: Solvent Selection Guide for Key Synthetic Steps
Reaction StepMechanismRecommended SolventsProblematic SolventsRationale
O-Alkylation SN2DMF, Acetonitrile, DMSO , THFWater, Ethanol, MethanolPolar aprotic solvents enhance nucleophilicity by not solvating the anion. Protic solvents deactivate the nucleophile.[1][3]
Nitration EASAcetic Acid, Acetic Anhydride , Sulfuric Acid (as catalyst)Dichloromethane, HeptaneThe solvent must be stable to strong acid/oxidizing conditions and helps generate the nitronium ion electrophile.[10][11]
Amide Protection Nucleophilic Acyl Sub.Acetic Anhydride (as reagent & solvent), PyridineProtic solvents can compete with the amine nucleophile.Pyridine acts as a base to neutralize the HCl byproduct.
Purification RecrystallizationEthanol/Water, Isopropanol, Ethyl Acetate/HexaneSolvents in which product is highly soluble at all temperatures.The ideal solvent dissolves the product well when hot but poorly when cold.[5]
Diagram 1: Troubleshooting Workflow for Low O-Alkylation Yield

G start Low Yield in O-Alkylation Step check_solvent Is the solvent polar aprotic (e.g., DMF, MeCN)? start->check_solvent check_moisture Are anhydrous conditions being used? check_solvent->check_moisture Yes action_solvent Action: Switch to DMF or Acetonitrile. check_solvent->action_solvent No check_temp Is the temperature appropriate (50-100 °C)? check_moisture->check_temp Yes action_moisture Action: Dry glassware and use anhydrous solvent. check_moisture->action_moisture No check_base Is the base strong enough and fully reacted? check_temp->check_base Yes action_temp Action: Adjust temperature. Monitor by TLC. check_temp->action_temp No action_ptc Consider adding a Phase-Transfer Catalyst. check_base->action_ptc solvent_no No solvent_yes Yes moisture_no No moisture_yes Yes temp_no No temp_yes Yes G cluster_0 Polar Protic Solvent (e.g., Ethanol) cluster_1 Polar Aprotic Solvent (e.g., DMF) RO_protic RO⁻ Solv1 H RO_protic->Solv1 H-Bond Solv2 H RO_protic->Solv2 H-Bond Solv3 H RO_protic->Solv3 H-Bond label_protic Result: Solvated, 'caged' and unreactive nucleophile. RO_aprotic RO⁻ RX R'-X RO_aprotic->RX Successful Backside Attack label_aprotic Result: 'Naked', highly reactive nucleophile.

Caption: Contrasting effects of protic and aprotic solvents on a nucleophile.

References

  • ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from ChemTalk. [Link]

  • Wikipedia. (2023, October 29). Williamson ether synthesis. In Wikipedia. [Link]

  • Google Patents. (n.d.). EP0599688A1 - Process for O-alkylation of phenolic compounds.
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  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from Chemistry Steps. [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Sparks, A. K. (1966). Solvent Effects in Aromatic Nitration. Nitration by Acyl Nitrates. The Journal of Organic Chemistry, 31(7), 2299–2301.
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  • Hoye, T. R. (2022, September 8). Properties of Common Organic Solvents. University of Minnesota.
  • Google Patents. (n.d.). DE2547309B2 - PROCESS FOR THE O-ALKYLATION OF PHENOLS.
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  • ResearchGate. (n.d.). STUDIES IN NITRATION, III. NITRATION OF ANILINE AND OF CERTAIN OF ITS N-ALKYL, N-ARYL AND N-ACYL DERIVATIVES.1.
  • ACS Publications. (n.d.). Solvent Effects in Aromatic Nitration. Nitration by Acyl Nitrates. The Journal of Organic Chemistry. [Link]

  • Green Chemistry Initiative. (n.d.). Solvent and Reagent Selection Guide. University of Toronto.
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  • ACS Publications. (n.d.).
  • MDPI. (2022, November 17). Selective O-alkylation of Phenol Using Dimethyl Ether. MDPI. [Link]

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  • PharmaXChange.info. (2011, April 9). Phenolates- O-alkylation and C-alkylation. PharmaXChange.info. [Link]

  • ResearchGate. (n.d.). Effect of solvents on regioselectivity of anisole nitration.
  • J&K Scientific LLC. (2021, January 8). Green Solvent Selection Guide. J&K Scientific LLC. [Link]

  • The Organic Chemistry Tutor. (2023, November 20). Polar Protic vs Polar Aprtotic Solvents in Organic Chemistry [Video]. YouTube. [Link]

  • Murov, S. (n.d.). Properties of Solvents Used in Organic Chemistry. Retrieved from [Link].

Sources

Reference Data & Comparative Studies

Validation

validation of 4-Bromo-5-(isopentyloxy)-2-nitroaniline structure by X-ray crystallography

Executive Summary & Core Directive In the development of kinase inhibitors (specifically EGFR and ALK targets), the intermediate 4-Bromo-5-(isopentyloxy)-2-nitroaniline represents a critical regio-chemical checkpoint. Th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

In the development of kinase inhibitors (specifically EGFR and ALK targets), the intermediate 4-Bromo-5-(isopentyloxy)-2-nitroaniline represents a critical regio-chemical checkpoint. The specific placement of the bromine (C4) relative to the nitro group (C2) and the isopentyloxy tail (C5) dictates the efficacy of subsequent cyclization steps.

While NMR and MS are standard for purity, they often fail to unambiguously distinguish between the 4-bromo-5-alkoxy and 5-bromo-4-alkoxy regioisomers due to the lack of vicinal proton couplings on the tetra-substituted benzene ring.

This guide details the Single Crystal X-ray Diffraction (SC-XRD) protocol as the "Gold Standard" for validating this structure. We compare its definitive absolute configuration capabilities against spectroscopic alternatives, providing a self-validating workflow for drug development professionals.

The Structural Challenge: Why X-Ray?

The target molecule possesses a tetra-substituted benzene ring.[1] In 1H NMR, the two aromatic protons appear as singlets. Without distinct coupling constants (


-values), assigning the positions of the Bromine and Isopentyloxy groups relies on 2D-NMR (NOESY/HMBC), which can be inconclusive due to:
  • Spatial Distance: The flexible isopentyloxy tail may show NOE correlations to both ring protons depending on conformation.

  • Electronic Similarity: The chemical shifts of the two isomers are often within 0.1 ppm of each other.

SC-XRD resolves this by utilizing the "Heavy Atom Effect" of Bromine (


), allowing for rapid, unambiguous phasing of the electron density map. 
Comparative Analysis: SC-XRD vs. Alternatives
FeatureSC-XRD (Gold Standard) 1H / 13C NMR Mass Spectrometry (HRMS)
Primary Output Absolute 3D atomic coordinates (XYZ)Connectivity & Chemical EnvironmentMolecular Formula & Fragmentation
Regio-Specificity Definitive (Direct visualization)Inferential (Requires NOE/HMBC)None (Isomers have identical mass)
Sample State Single Crystal (Solid)Solution (Liquid)Ionized Gas/Liquid
Limit of Detection Crystal quality dependent (>0.1 mm)~1 mg<1 ng
Key Limitation Requires crystallizable materialAmbiguity in tetra-substituted ringsCannot distinguish isomers

Validated Experimental Protocol

This protocol is designed to overcome the flexibility of the isopentyl chain, which often inhibits crystal lattice formation.

Phase 1: Crystal Growth (The "Anti-Solvent" Diffusion Method)

The isopentyl chain adds lipophilicity and rotational freedom. Standard evaporation often yields amorphous oils. We use a vapor diffusion approach to lock the lattice.

  • Dissolution: Dissolve 20 mg of crude 4-Bromo-5-(isopentyloxy)-2-nitroaniline in 1.5 mL of Dichloromethane (DCM) . Ensure the solution is saturated but clear.

  • Vessel Prep: Place the DCM solution in a small inner vial (4 mL).

  • Diffusion Chamber: Place the open inner vial inside a larger jar (20 mL) containing 5 mL of n-Heptane (the anti-solvent).

  • Equilibration: Seal the outer jar tightly. Store at 4°C in a vibration-free zone.

    • Mechanism:[1][2][3] Heptane vapor slowly diffuses into the DCM, lowering solubility gradually. This promotes nucleation over precipitation.

  • Harvest: After 48–72 hours, look for orange/yellow prisms or plates.

Phase 2: Data Collection & Refinement
  • Mounting: Select a crystal (~0.2 x 0.2 x 0.1 mm) and mount on a MiTeGen loop using Paratone oil.

  • Temperature: Cool to 100 K (using N2 stream) immediately.

    • Why? The isopentyl chain has high thermal motion. Cooling freezes this disorder, improving resolution.

  • Source: Mo-K

    
     (
    
    
    
    Å) or Cu-K
    
    
    .
    • Note: Mo is preferred to reduce absorption issues from the heavy Bromine atom, though modern software corrects for this well.

Phase 3: Structure Solution (The "Heavy Atom" Advantage)
  • Space Group Determination: Expect Triclinic (

    
    )  or Monoclinic (
    
    
    
    )
    , common for planar nitroanilines involving
    
    
    -
    
    
    stacking.
  • Phasing: Use SHELXT (Intrinsic Phasing). The Bromine atom will dominate the Patterson map, acting as a "lighthouse" to phase the rest of the light atoms (C, N, O).

  • Refinement: Refine using SHELXL (Least Squares).

    • Critical Check: Locate the H-atoms on the amine (

      
      ). They should participate in intramolecular H-bonding with the ortho-nitro group (
      
      
      
      ), locking the planarity.

Visualization of the Validation Workflow

The following diagram illustrates the decision logic and experimental flow for validating the regio-chemistry.

ValidationWorkflow Start Crude Intermediate (Isomer Mixture?) NMR 1H NMR Analysis Start->NMR Decision Are Ring Protons Unambiguously Assigned? NMR->Decision XRD_Path Initiate SC-XRD Protocol Decision->XRD_Path No / Ambiguous Result CONFIRMED STRUCTURE 4-Bromo-5-(isopentyloxy)-2-nitroaniline Decision->Result Yes (Rare) Cryst Vapor Diffusion (DCM / Heptane) XRD_Path->Cryst Collect Data Collection (100 K, Mo-Source) Cryst->Collect Crystal Quality > 0.1mm Solve Structure Solution (Heavy Atom Phasing) Collect->Solve Solve->Result R1 < 5%

Figure 1: Decision matrix for structural validation. Note the critical pathway (Red) when NMR data is ambiguous due to ring substitution patterns.

Expected Crystallographic Parameters (Benchmarks)

When analyzing your data, compare against these standard parameters derived from analogous nitroaniline structures (e.g., 4-bromo-2-nitroaniline). Deviations >5% suggest incorrect assignment or twinning.

ParameterExpected Value / RangeStructural Causality
C–Br Bond Length 1.89 – 1.91 ÅTypical aromatic C-Br bond.
Nitro Torsion Angle < 5° (Coplanar)Intramolecular H-bond (

) flattens the system.
Packing Interaction 3.4 – 3.6 Å (

-stacking)
Nitroanilines form "head-to-tail" stacks to minimize dipole moments.
Isopentyl Conformation Anti or GaucheThe alkoxy chain will orient to fill voids in the lattice (packing dependent).

Conclusion

For 4-Bromo-5-(isopentyloxy)-2-nitroaniline , X-ray crystallography is not just a characterization tool; it is a risk-mitigation strategy . The presence of the heavy Bromine atom makes this molecule an ideal candidate for rapid SC-XRD, providing absolute proof of regio-chemistry that NMR cannot guarantee.

Recommendation: Do not proceed to the cyclization/coupling stage of your synthesis until SC-XRD confirms the position of the Bromine atom. A regio-isomer error at this stage is costly and difficult to separate downstream.

References

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link

  • Hefter, E. J., & Tanski, J. M. (2011).[4] "4-Bromo-N-phenylaniline."[4] Acta Crystallographica Section E, 67(4), o976. (Provides comparative bond lengths for brominated anilines). Link

  • BenchChem. "Unambiguous Structural Confirmation: A Comparative Analysis of X-ray Crystallography and Spectroscopic Methods."[5] (General guide on Nitroaniline validation). Link

  • Singh, K., et al. (2012).[6] "Crystal structure of 4-bromo-N-(2-bromo-3-nitrobenzyl)-2-nitronaphthalen-1-amine." Acta Crystallographica Section E. (Demonstrates intramolecular H-bonding in nitroanilines). Link

Sources

Comparative

Comparative Guide: Reactivity &amp; Application of Bromoaniline Isomers

Executive Summary In pharmaceutical and agrochemical synthesis, bromoanilines serve as critical bifunctional scaffolds. The coexistence of a nucleophilic amino group ( ) and an electrophilic aryl bromide ( ) allows for o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical and agrochemical synthesis, bromoanilines serve as critical bifunctional scaffolds. The coexistence of a nucleophilic amino group (


) and an electrophilic aryl bromide (

) allows for orthogonal functionalization. However, the positional isomerism (2-, 3-, or 4-bromoaniline) dictates massive variances in reaction kinetics, catalyst compatibility, and regioselectivity.

This guide provides a data-driven comparison of these isomers, focusing on Pd-catalyzed cross-coupling (Buchwald-Hartwig/Suzuki) and Diazotization (Sandmeyer) chemistries. We analyze why the ortho-isomer (2-bromoaniline) frequently acts as a "reaction bottleneck" due to steric impedance and how to overcome it.

Fundamental Chemical Profile

Understanding the electronic and steric landscape is prerequisite to experimental design. The amino group is a strong electron donor (Resonance


), while the bromine is an electron-withdrawing group (Inductive 

) but an ortho/para director.
Table 1: Physicochemical Comparison
Feature2-Bromoaniline (ortho)3-Bromoaniline (meta)4-Bromoaniline (para)
Structure Sterically crowdedElectronic "mismatch"Symmetrical, sterically open

(Conj. Acid)
2.53 (Weakest Base)3.583.86 (Strongest Base)
Dipole Moment ~1.8 D~2.6 D~2.9 D
Key Challenge Steric hindrance at

site;

-bonding potential.
Regioselectivity in EAS is complex.Solubility can be lower (crystal packing).

Expert Insight: The significantly lower


 of 2-bromoaniline is attributed to the ortho-effect, where the bulky bromine atom twists the amino group out of planarity, reducing resonance stabilization, alongside the inductive withdrawal from the adjacent halogen [1, 2].

Comparative Module A: Pd-Catalyzed Cross-Coupling

Context: Buchwald-Hartwig Amination and Suzuki-Miyaura Coupling.[1] Critical Step: Oxidative Addition of


 into the 

bond.[1]
Performance Analysis

In high-throughput screening (HTS) for drug discovery, 4-bromoaniline is the "benchmark" substrate. 2-bromoaniline often requires specialized ligands due to steric hindrance preventing the active catalyst species from approaching the


 bond.
Parameter2-Bromoaniline 4-Bromoaniline Causality
Oxidative Addition Rate Slow (

)
Fast (

)
Steric bulk of

at ortho position blocks

approach.
Ligand Requirement Bulky, electron-rich (e.g., XPhos, BrettPhos)Standard (e.g.,

, dppf)
Specialized ligands force the catalyst open to accommodate the crowded substrate.
Homocoupling Risk LowModerateSlower oxidative addition in ortho reduces concentration of active

species.
Visualization: Steric Impact on Catalytic Cycle

The following diagram illustrates the kinetic bottleneck faced by 2-bromoaniline during the catalytic cycle.

Pd_Cycle cluster_steric Steric Bottleneck (2-bromoaniline) Pd0 Pd(0) Active Species OxAdd Oxidative Addition (OA) (Rate Determining for 2-Br) Pd0->OxAdd Substrate Bromoaniline Isomer Substrate->OxAdd Complex Ar-Pd(II)-Br Species OxAdd->Complex Fast for 4-Br Slow for 2-Br (Sterics) Product Coupled Product Complex->Product Transmetallation & Reductive Elimination

Figure 1: The oxidative addition step is the kinetic bottleneck for 2-bromoaniline due to steric shielding of the C-Br bond.

Experimental Protocol: Optimized Suzuki Coupling for 2-Bromoaniline

Standard conditions often fail for the ortho-isomer. This protocol uses SPhos to overcome sterics.

Reagents:

  • 2-Bromoaniline (1.0 equiv)

  • Arylboronic acid (1.2 equiv)[1]

  • 
     (1 mol%)
    
  • SPhos (2 mol%) - Critical for ortho-substitution

  • 
     (2.0 equiv)
    
  • Solvent: Toluene/Water (10:1)

Step-by-Step Workflow:

  • Catalyst Pre-formation: In a vial, mix

    
     and SPhos in Toluene under 
    
    
    
    for 10 mins. Self-Validation: Solution should turn from orange to pale yellow, indicating ligation.
  • Addition: Add 2-bromoaniline, boronic acid, and solid

    
    .
    
  • Degassing: Sparge with Argon for 5 minutes. Critical: Oxygen poisons the active Pd(0) species.

  • Reaction: Heat to 100°C for 4-12 hours.

  • Monitoring: Check TLC (Eluent: 20% EtOAc/Hexane).

    • 2-bromoaniline Rf: ~0.45 (Visualization: UV + Ninhydrin stain).

    • Product Rf: Typically lower or higher depending on the coupling partner, often fluorescent.

  • Workup: Filter through Celite (removes Pd black), wash with EtOAc, concentrate.

Comparative Module B: Diazotization & Sandmeyer

Context: Converting the


 to 

for subsequent substitution (e.g., to

,

,

).
Stability Profile
  • 4-Bromoaniline: Forms stable diazonium salts at 0-5°C. The para-bromo group has minimal electronic destabilization on the cation.

  • 2-Bromoaniline: The diazonium salt is less stable. The bulky bromine at the ortho position can destabilize the

    
     group sterically and electronically, leading to faster decomposition to phenols (reaction with water) if not handled strictly below 0°C.
    
Regioselectivity Logic (Electrophilic Aromatic Substitution)

When subjecting these isomers to further electrophilic attack (e.g., nitration before diazotization), the directing effects compete.

  • Rule: The

    
     group (Strong Activator) dominates over 
    
    
    
    (Weak Deactivator).
  • 2-Bromoaniline: Directs to pos. 4 and 6. Position 4 is favored (less steric).

  • 4-Bromoaniline: Directs to pos. 2 (ortho to amine).

Regioselectivity Br2 2-Bromoaniline Directing NH2 Dominates Direction Br2->Directing Br4 4-Bromoaniline Br4->Directing Pos4 Major Product: Substitution at C4 (Para to NH2) Directing->Pos4 From 2-Br (Sterically favored) Pos2 Major Product: Substitution at C2 (Ortho to NH2) Directing->Pos2 From 4-Br (Only ortho open)

Figure 2: Regioselectivity map for Electrophilic Aromatic Substitution on bromoanilines.

Safety & Handling

  • Toxicity: All isomers are toxic by inhalation and skin contact. They are potential methemoglobinemia inducers (blue skin discoloration).

  • Storage: 4-bromoaniline degrades upon light exposure (turns purple/brown). Store in amber vials. 2-bromoaniline is a low-melting solid/liquid; store refrigerated to prevent "oiling out" which complicates weighing [3].

References

  • PubChem. (2025).[2] 2-Bromoaniline Compound Summary. National Library of Medicine. [Link]

  • LookChem. (2025). 4-Bromoaniline Physical Properties and pKa Data. [Link]

  • Organic Chemistry Portal. (2025). Buchwald-Hartwig Amination: Mechanism and Ligand Effects. [Link]

  • Wikipedia. (2025). Buchwald–Hartwig amination. [Link][1][3][4][5][6]

Sources

Validation

A Comparative Guide to the Synthesis of 4-Bromo-5-(isopentyloxy)-2-nitroaniline: An Evaluation of Alternative Reagents and Methodologies

For drug development professionals and researchers, the efficient and reliable synthesis of key intermediates is paramount. 4-Bromo-5-(isopentyloxy)-2-nitroaniline is a critical building block in the synthesis of various...

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and researchers, the efficient and reliable synthesis of key intermediates is paramount. 4-Bromo-5-(isopentyloxy)-2-nitroaniline is a critical building block in the synthesis of various pharmaceutically active compounds. This guide provides an in-depth comparison of established and alternative synthetic routes, focusing on reagent selection, reaction efficiency, and overall process viability. We will dissect the synthetic strategies, offering insights into the rationale behind procedural choices and providing a framework for process optimization.

Introduction: The Strategic Importance of 4-Bromo-5-(isopentyloxy)-2-nitroaniline

4-Bromo-5-(isopentyloxy)-2-nitroaniline serves as a key intermediate in the synthesis of a variety of complex molecules, particularly in the development of kinase inhibitors for oncology. Its specific substitution pattern makes it a valuable synthon for constructing fused heterocyclic systems. The efficiency of its synthesis directly impacts the overall cost and timeline of drug development projects. Therefore, a thorough understanding of the available synthetic methodologies is essential for any research and development team.

This guide will explore two primary synthetic pathways, starting from different commercially available precursors. We will analyze the strengths and weaknesses of each approach, with a focus on providing actionable data for process chemists and medicinal chemists.

Synthetic Strategy 1: Nitration of 4-Bromo-3-isopentoxyaniline

This approach begins with the commercially available 4-bromo-3-isopropoxyaniline and involves a two-step process: etherification followed by nitration.

Workflow for Synthetic Strategy 1

cluster_0 Step 1: Etherification cluster_1 Step 2: Nitration A 4-Bromo-3-aminophenol C 4-Bromo-3-(isopentyloxy)aniline A->C K2CO3, DMF B Isoamyl bromide B->C D 4-Bromo-3-(isopentyloxy)aniline F 4-Bromo-5-(isopentyloxy)-2-nitroaniline D->F E H2SO4, HNO3 E->F

Caption: Workflow for the synthesis of 4-Bromo-5-(isopentyloxy)-2-nitroaniline starting from 4-Bromo-3-aminophenol.

Detailed Experimental Protocols and Reagent Comparison

Step 1: Williamson Ether Synthesis

The initial step involves the formation of the isopentyloxy ether linkage. The classical Williamson ether synthesis is the most commonly employed method.

  • Standard Protocol: 4-Bromo-3-aminophenol is reacted with isoamyl bromide in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF). The reaction is typically heated to drive it to completion.

  • Alternative Reagents and Conditions:

    • Bases: While K2CO3 is cost-effective, stronger bases like sodium hydride (NaH) can be used for less reactive phenols, though this requires stricter anhydrous conditions and presents greater handling risks. Cesium carbonate (Cs2CO3) can often improve yields and allow for lower reaction temperatures but at a significantly higher cost.

    • Solvents: Acetonitrile (MeCN) or N,N-dimethylacetamide (DMA) can be used as alternatives to DMF. The choice of solvent can influence reaction rates and solubility of the starting materials.

    • Leaving Groups: Isoamyl tosylate or mesylate can be used in place of isoamyl bromide. These are often more reactive but are also more expensive and require an additional synthetic step to prepare.

Step 2: Regioselective Nitration

The second step is the nitration of the aniline derivative. This is a critical step where regioselectivity is paramount.

  • Standard Protocol: The 4-bromo-3-(isopentyloxy)aniline is dissolved in concentrated sulfuric acid (H2SO4) and cooled to a low temperature (typically 0-5 °C). A nitrating mixture of concentrated nitric acid (HNO3) and sulfuric acid is then added dropwise. The amino group is a strong ortho-, para-director, and the isopentyloxy group is also an ortho-, para-director. The bromine atom is also an ortho-, para-director. The interplay of these directing effects, along with steric hindrance, favors the introduction of the nitro group at the 2-position.

  • Alternative Nitrating Agents:

    • Milder Reagents: For substrates sensitive to strong acids, milder nitrating agents can be employed. Acetyl nitrate, prepared in situ from nitric acid and acetic anhydride, can be effective. Nitronium tetrafluoroborate (NO2BF4) is a powerful nitrating agent that can be used in organic solvents, but it is expensive and moisture-sensitive.

    • Green Alternatives: Recent research has focused on developing more environmentally friendly nitration methods. These include the use of solid acid catalysts or metal nitrates in conjunction with an acid catalyst. While promising, these methods may require significant optimization for a specific substrate like 4-bromo-3-(isopentyloxy)aniline.

Data Summary for Synthetic Strategy 1
StepReagent SystemTypical YieldAdvantagesDisadvantages
Etherification Isoamyl bromide, K2CO3, DMF85-95%Cost-effective, reliable, and uses readily available materials.DMF can be difficult to remove completely and has some toxicity concerns.
Nitration HNO3, H2SO470-85%High regioselectivity, inexpensive reagents.Requires strongly acidic conditions and careful temperature control.

Synthetic Strategy 2: Etherification of 4-Bromo-2-nitrophenol

This alternative approach begins with the commercially available 4-bromo-2-nitrophenol and involves a single etherification step to arrive at the final product.

Workflow for Synthetic Strategy 2

cluster_0 Step 1: Etherification A 4-Bromo-2-nitrophenol C 4-Bromo-5-(isopentyloxy)-2-nitroaniline A->C Mitsunobu Reaction (DIAD, PPh3) B Isoamyl alcohol B->C

Caption: Workflow for the synthesis of 4-Bromo-5-(isopentyloxy)-2-nitroaniline via a Mitsunobu reaction.

Detailed Experimental Protocols and Reagent Comparison

Step 1: Mitsunobu Reaction

The Mitsunobu reaction is a powerful and versatile method for forming C-O bonds. It allows for the direct coupling of a primary or secondary alcohol with a nucleophile, such as a phenol, under mild, neutral conditions.

  • Standard Protocol: 4-Bromo-2-nitrophenol and isoamyl alcohol are dissolved in a suitable solvent, typically tetrahydrofuran (THF) or dichloromethane (DCM). A phosphine, most commonly triphenylphosphine (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), are then added. The reaction is often run at room temperature.

  • Alternative Reagents and Conditions:

    • Phosphines: While PPh3 is the most common phosphine used, other phosphines with different electronic and steric properties can be employed to optimize the reaction. For example, tributylphosphine ((n-Bu)3P) is more nucleophilic and can sometimes improve reaction rates.

    • Azodicarboxylates: DEAD and DIAD are the classical reagents, but concerns over their potential carcinogenicity and explosive nature have led to the development of safer alternatives. These include polymer-supported azodicarboxylates and phosphine-free methods.

    • Workup and Purification: A significant drawback of the Mitsunobu reaction is the formation of triphenylphosphine oxide and the reduced azodicarboxylate as byproducts, which can complicate purification. The use of polymer-bound reagents or fluorous-tagged reagents can simplify the workup process.

Data Summary for Synthetic Strategy 2
StepReagent SystemTypical YieldAdvantagesDisadvantages
Etherification Isoamyl alcohol, PPh3, DIAD, THF75-90%Mild reaction conditions, high functional group tolerance.Formation of difficult-to-remove byproducts, relatively high reagent cost.

Comparative Analysis and Recommendations

FeatureSynthetic Strategy 1 (Nitration of Aniline)Synthetic Strategy 2 (Mitsunobu Reaction)
Overall Yield Generally good, but can be lower due to the nitration step.Typically good to excellent.
Scalability Highly scalable, using common and inexpensive bulk chemicals.More challenging to scale up due to reagent cost and byproduct removal.
Cost-Effectiveness More cost-effective for large-scale production.Higher cost due to expensive reagents (phosphine and azodicarboxylate).
Safety and Handling Involves the use of highly corrosive and oxidizing strong acids.Reagents can be hazardous (e.g., azodicarboxylates), but avoids strong acids.
Green Chemistry Generates significant acidic waste.Generates stoichiometric amounts of byproducts (phosphine oxide, hydrazine derivative).
Versatility The nitration step can sometimes lead to regioisomeric impurities.Generally very clean and high-yielding for a wide range of substrates.

Expert Recommendation:

For large-scale, industrial synthesis , Synthetic Strategy 1 is generally preferred due to its cost-effectiveness and the use of readily available bulk chemicals. The challenges associated with handling strong acids and managing waste streams are often well-established in a manufacturing setting.

For medicinal chemistry and early-stage drug discovery , where speed, versatility, and yield are often prioritized over cost, Synthetic Strategy 2 offers a compelling alternative. The mild reaction conditions and high functional group tolerance of the Mitsunobu reaction make it an attractive option for rapidly generating analogs and exploring structure-activity relationships.

Ultimately, the choice of synthetic route will depend on the specific needs of the project, including the scale of the synthesis, cost constraints, and available equipment and expertise. It is recommended to perform a thorough risk assessment and process hazard analysis for either chosen route.

References

  • Patent WO2012061180A1: This patent describes the synthesis of related compounds and provides a basis for the synthetic strategies discussed.
  • Mitsunobu Reaction Reviews: For a comprehensive overview of the Mitsunobu reaction, its mechanism, and modern vari

    • Source: Organic Chemistry Portal
    • URL: [Link]

  • Strategic Applications of Named Reactions in Organic Synthesis: This textbook provides detailed information on a wide range of organic reactions, including the Williamson ether synthesis and electrophilic arom

    • Source: Wiley
    • URL: [Link]

Comparative

Technical Guide: Validating Experimental Melting Points Against Literature Standards

Executive Summary: The Crisis of Confidence In drug development and chemical synthesis, a melting point (MP) is not merely a number; it is a thermodynamic fingerprint. A common crisis occurs when experimental data deviat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Crisis of Confidence

In drug development and chemical synthesis, a melting point (MP) is not merely a number; it is a thermodynamic fingerprint. A common crisis occurs when experimental data deviates from "literature values," leading to unnecessary batch rejection or, worse, the release of impure compounds.

This guide challenges the traditional reliance on static literature values. It introduces a dynamic validation protocol that prioritizes traceability and methodological consistency over blind agreement with online databases. We compare the "product"—a rigorous, self-validating experimental workflow—against the "alternative" of ad-hoc verification.

Part 1: The Hierarchy of Literature Sources

Before validating your data, you must validate your reference. Not all "literature values" are created equal.[1]

TierSource TypeExamplesReliabilityAction
1 Primary Standards USP <741>, EP 2.2.14, NISTGold Standard Use for instrument calibration and strict QC limits.
2 Peer-Reviewed Data J. Med. Chem., J. Org.[2] Chem.High Check the Method section.[3][4] Did they use DSC or Capillary?
3 Aggregators PubChem, ChemSpiderVariable CAUTION. Often aggregates unverified user data.
4 MSDS/Vendor Sigma-Aldrich, MerckModerate Good for safety, but often lists wide ranges (e.g., "120–125°C").

Critical Insight: A discrepancy of 2°C against a Tier 3 source is often a data error in the database, not your sample. A discrepancy of 2°C against a Tier 1 source is a sample failure.

Part 2: Methodological Comparison

The "Product": Automated Optoelectronic Detection

We compare the modern standard (Automated Optoelectronic) against traditional Manual Capillary and Thermodynamic (DSC) methods.

FeatureAutomated Optoelectronic (Recommended) Manual Visual (Capillary)Differential Scanning Calorimetry (DSC)
Detection Principle Light transmission change (Opacity

Transparency)
Human eye (Subjective collapse)Heat flow (Endothermic event)
Precision



"Onset" Definition Fixed % transmission thresholdFirst visible liquid dropletExtrapolated onset temperature (

)
Bias Risk Low (Algorithm controlled)High (Observer fatigue/bias)Low (Instrument calibration)
Throughput High (Video playback available)Low (Real-time monitoring required)Low (Sample prep intensive)
The DSC vs. Capillary Trap

Researchers often panic when DSC data differs from Capillary data.

  • Capillary MP: Measures the clear point (complete liquefaction).[5]

  • DSC MP: Measures the onset temperature (start of the melt).[3][6][7]

  • Result: DSC values are typically lower than Capillary values for the same pure substance. This is not an error; it is a definition difference.

Part 3: The Self-Validating Protocol

To ensure scientific integrity, your experimental setup must be a "closed loop" of validation.

Workflow Diagram: The Decision Matrix

ValidationWorkflow Start Start: Experimental MP Determination LitSearch Consult Tier 1/2 Literature Start->LitSearch Compare Compare Experimental vs. Lit LitSearch->Compare Match Match (± 1.0°C) Compare->Match Within Range Mismatch Mismatch (> 1.0°C) Compare->Mismatch Deviation CheckStd Run Calibration Standard (e.g., Benzoic Acid) Mismatch->CheckStd StdPass Standard Passes? CheckStd->StdPass InstruErr Root Cause: Instrument/Calibration StdPass->InstruErr No MixedMP Perform Mixed Melting Point (50:50 Sample + Standard) StdPass->MixedMP Yes (Instrument OK) Depression MP Depression Observed? MixedMP->Depression IdentityErr Different Compound Depression->IdentityErr Yes (Large Drop) PurityErr Impurity / Polymorph Depression->PurityErr Yes (Broad Range) Valid Validated Identity Depression->Valid No (Sharp MP)

Figure 1: Decision matrix for validating melting point discrepancies. Note the critical role of the Mixed Melting Point test.

Step-by-Step Protocol (USP <741> Aligned)

1. Sample Preparation (The Hidden Variable)

  • Grind: Samples must be ground to a fine powder. Coarse crystals create air pockets, leading to poor heat transfer and artificially high MPs.

  • Dry: Solvent residues cause MP depression (Raoult’s Law). Dry at high vacuum if hygroscopic.

  • Pack: Height should be 2.5–3.5 mm.[6] Tap the capillary on a hard surface to ensure tight packing.[6]

2. The Ramp Rate Rule

  • Fast Ramp: 10°C/min. Use only to estimate the approximate MP.

  • Validation Ramp: 1.0°C/min (or 0.5°C/min for high precision).

  • Causality: High ramp rates cause "thermal lag"—the block is hotter than the sample, resulting in a recorded temperature that is higher than the actual melting point.

3. The Mixed Melting Point (The Ultimate Validator) If your MP is


 and the literature says 

, you cannot confirm identity.
  • Action: Mix your sample 1:1 with a known pure standard of the target compound.

  • Outcome A: MP remains

    
     (Sharp). 
    
    
    
    Identity Confirmed.
  • Outcome B: MP drops to

    
     (Broad). 
    
    
    
    Identity Rejected. The two substances formed a eutectic mixture.

Part 4: Data Analysis & Thermodynamics

Understanding why data deviates is as important as the data itself.

Thermodynamic Root Cause Analysis

RootCause Discrepancy MP Discrepancy Lower Experimental < Literature Discrepancy->Lower Higher Experimental > Literature Discrepancy->Higher Impurity Impurity (Lattice Disruption) Lower->Impurity Wet Residual Solvent Lower->Wet Poly Polymorphism Lower->Poly Ramp Ramp Rate Too Fast Higher->Ramp Pack Loose Packing (Heat Transfer) Higher->Pack Higher->Poly

Figure 2: Thermodynamic Root Cause Analysis. Lower values generally indicate chemical issues (purity), while higher values often indicate physical issues (methodology).

Quantitative Analysis: Melting Point Depression

Impurities disrupt the crystal lattice, requiring less energy to break bonds.[8][9] This is governed by the freezing point depression equation (simplified for MP):



Where a broad melting range (>2°C) is the primary indicator of impurity, not just the absolute value.

Part 5: Case Study Verification

Scenario: Validation of Benzoic Acid synthesis. Literature Value (NIST):


[10]
Experiment IDObserved Range (

)
Ramp RateDiagnosisAction
Exp-001


Thermal Lag Ramp rate too high. Repeat at

.
Exp-002


Impure Depression observed. Recrystallize.
Exp-003


Valid Within acceptable

tolerance.

References

  • USP <741> Melting Range or Temperature . United States Pharmacopeia.[6][11] Available at: [Link]

  • NIST Chemistry WebBook, SRD 69 . Benzoic Acid Phase Change Data. National Institute of Standards and Technology.[10][12] Available at: [Link]

  • Mettler Toledo . Melting Point Determination: Principle and Method. Available at: [Link]

  • Stanford Research Systems . Determination of Melting Points According to Pharmacopeia. Available at: [Link]

  • Chemistry LibreTexts . Melting Point Theory and Depression. Available at: [Link]

Sources

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